Ethyl acetoacetate-2,4-13C2
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo(2,4-13C2)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-NDLBAUGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480001 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77504-74-6 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77504-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Difference between Ethyl acetoacetate-2,4-13C2 and natural abundance EAA
Title: Technical Guide: Ethyl Acetoacetate-2,4-13C2 vs. Natural Abundance EAA Subtitle: Structural Fidelity, Spectroscopic Profiling, and Mechanistic Tracing in Drug Development
Executive Summary
This guide delineates the technical, spectroscopic, and functional differences between natural abundance Ethyl Acetoacetate (EAA) and its isotopically labeled variant, Ethyl acetoacetate-2,4-13C2 (CAS 77504-74-6). While chemically identical in reactivity, the 2,4-13C2 isotopologue serves as a high-fidelity tracer for carbon fate mapping. By labeling the nucleophilic
Molecular Architecture & Isotopic Fidelity
The core difference lies in the atomic mass distribution within the carbon skeleton. Understanding the specific labeling pattern is critical for interpreting downstream analytical data.
Structural Definition
-
Natural Abundance EAA: Contains ~1.1%
randomly distributed across all carbon positions.[1] The molecular weight is a weighted average (~130.14 g/mol ). -
Ethyl Acetoacetate-2,4-13C2: Enriched (
) with specifically at the C2 (methylene) and C4 (terminal methyl) positions.
IUPAC Numbering Convention Used:
-
C1: Ester Carbonyl (
) — Unlabeled -
C2:
-Methylene ( ) — Labeled -
C3: Ketone Carbonyl (
) — Unlabeled -
C4: Terminal Methyl (
) — Labeled
Linear Formula:
Comparative Data Table
| Feature | Natural Abundance EAA | Ethyl Acetoacetate-2,4-13C2 |
| CAS Number | 141-97-9 | 77504-74-6 |
| Molecular Weight | 130.14 g/mol | 132.13 g/mol |
| Mass Shift (MS) | Base Peak: M (130) | Base Peak: M+2 (132) |
| Weak singlets (all carbons) | Massive singlets/doublets at C2 & C4 | |
| Isotopic Purity | ~1.1% (Random) | |
| Primary Application | Bulk Synthesis, Solvent | Mechanistic Tracing, Internal Standard |
Spectroscopic Divergence (The "Fingerprint")
The utility of the 2,4-13C2 variant is defined by its unique signature in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance ( NMR)
In a proton-decoupled
-
Natural EAA: Shows six signals of roughly equal (low) intensity.
-
2,4-13C2 EAA: Dominated by two intense peaks corresponding to the aliphatic carbons.
- ~50 ppm (C2): The methylene carbon between two carbonyls.
- ~30 ppm (C4): The terminal methyl ketone carbon.
-
Coupling (
): Because C2 and C4 are separated by the unlabeled C3 carbonyl, you will observe a 2-bond coupling ( ) . This is typically small (< 5 Hz) compared to direct 1-bond couplings, often appearing as broadened singlets or fine doublets depending on resolution.
Mass Spectrometry (MS)
-
Parent Ion: The molecular ion shifts from m/z 130 to m/z 132 .
-
Fragmentation: Any fragment retaining the acetyl group (
) or the backbone will show corresponding mass shifts. This allows researchers to distinguish between fragments derived from the "head" (acetyl) vs. the "tail" (ethoxy) of the molecule.
Figure 1: Spectroscopic profile comparison. The 2,4-13C2 variant provides distinct, high-intensity signals in NMR and a clear +2 Da shift in MS.
Application: Mechanistic Tracing in Heterocycle Synthesis
The primary value of EAA-2,4-13C2 is in Carbon Fate Mapping . In drug development, EAA is a precursor for 1,4-dihydropyridines (calcium channel blockers) and pyrimidines. Using the labeled variant proves exactly which carbons in the final drug scaffold originated from the EAA backbone.
Case Study: The Hantzsch Dihydropyridine Synthesis
This reaction condenses 2 equivalents of EAA with 1 equivalent of aldehyde and ammonia.
-
Hypothesis: The C2 (methylene) of EAA becomes the C3/C5 of the pyridine ring. The C4 (methyl) becomes the substituents at C2/C6.
-
Validation: Using 2,4-13C2 EAA results in a product with four
labels (since 2 EAA molecules are incorporated). The MS shift will be M+4 .
Figure 2: Carbon flow in Hantzsch synthesis. Two molecules of labeled EAA incorporate four 13C atoms into the final drug scaffold.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize a
Reagents
-
Ethyl Acetoacetate-2,4-13C2: 1.0 mmol (132 mg)
-
Benzaldehyde (Natural Abundance): 0.5 mmol
-
Ammonium Acetate: 0.6 mmol
-
Ethanol: 2.0 mL
Workflow
-
Setup: In a 5 mL reaction vial, dissolve Benzaldehyde (0.5 mmol) and Ammonium Acetate (0.6 mmol) in Ethanol.
-
Addition: Add Ethyl Acetoacetate-2,4-13C2 (1.0 mmol) via micropipette. Note: EAA is used in 2:1 stoichiometry relative to the aldehyde.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (visualize with UV).
-
Workup: Cool to room temperature. The dihydropyridine product often precipitates. If not, add ice-cold water (2 mL) to induce precipitation.
-
Purification: Filter the solid and recrystallize from hot ethanol.
Validation (Self-Validating System)
-
Mass Spectrometry Check:
-
Calculate the expected mass of the natural product (e.g., Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, MW = 329.35).
-
Pass Criteria: The labeled product must show a parent ion at m/z 333 (M + 4). This confirms the incorporation of two intact EAA backbones (2 x +2 Da).
-
-
NMR Check:
- NMR should show massive signal enhancement specifically at the ring carbons (C3, C5) and the methyl substituents (C2-Me, C6-Me).
Handling & Stability
-
Hygroscopicity: EAA-2,4-13C2 is chemically identical to natural EAA but significantly more expensive. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
-
Enolization: Like natural EAA, the labeled variant exists in keto-enol equilibrium. In
NMR, you may see minor signals corresponding to the enol form.[4] Do not mistake these for impurities. The ratio remains temperature and solvent-dependent.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8868: Ethyl Acetoacetate. [Link]
-
Merrit, M. E., et al. (2011). Hyperpolarized 13C-labeled metabolites for metabolic imaging.[5] (Context for metabolic tracing applications). [Link]
Sources
- 1. uab.edu [uab.edu]
- 2. Ethyl acetoacetate-2,4-13C2 13C 99atom 77504-74-6 [sigmaaldrich.com]
- 3. Ethyl acetoacetate-2,4-13C2 13C 99atom 77504-74-6 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Unlocking Central Carbon Metabolism: The Metabolic Pathway Tracing Potential of Ethyl Acetoacetate-2,4-¹³C₂
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic fluxes of cellular pathways. While glucose and glutamine tracers are well-established, they do not always provide a direct or optimal window into acetyl-CoA metabolism, a critical node for energy production, biosynthesis, and cellular signaling. This technical guide introduces Ethyl acetoacetate-2,4-¹³C₂, a novel isotopic tracer designed to directly probe the cytosolic and mitochondrial pools of acetyl-CoA. We will explore the unique metabolic activation of this tracer, its applications in dissecting key pathways such as de novo lipogenesis and ketogenesis, and provide detailed, field-proven protocols for its use in cell culture systems. This guide is intended for researchers seeking to gain a more nuanced understanding of acetyl-CoA metabolism in contexts such as oncology, metabolic diseases, and drug development.
Introduction: Beyond Glucose and Glutamine
Metabolic flux analysis using stable isotopes like carbon-13 (¹³C) has become an indispensable tool for quantifying the rates of metabolic reactions within living systems.[1] The conventional approach involves introducing a ¹³C-labeled substrate, most commonly glucose or glutamine, and tracking the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This provides a detailed snapshot of pathway activity and is considered the gold standard for quantifying in vivo metabolic fluxes.[3]
However, the cellular journey from glucose or glutamine to acetyl-CoA—the central hub of carbon metabolism—is multi-stepped and compartmentalized.[4] Tracing these upstream precursors can sometimes complicate the interpretation of acetyl-CoA-specific pathway dynamics. Ethyl acetoacetate-2,4-¹³C₂ offers a more direct route. As an ester of the ketone body acetoacetate, it is readily taken up by cells and hydrolyzed by intracellular esterases, delivering a doubly labeled acetoacetate molecule directly into the metabolic theater.[5][6] This molecule is then swiftly converted to two molecules of acetyl-CoA, providing a highly specific and potent tool for investigating the fate of this critical metabolite.
This guide provides the scientific rationale and technical framework for leveraging Ethyl acetoacetate-2,4-¹³C₂ in your research.
The Tracer: Ethyl Acetoacetate-2,4-¹³C₂
Ethyl acetoacetate-2,4-¹³C₂ is a synthetic, non-radioactive, stable isotope-labeled compound. The ¹³C labels are strategically placed at the C2 (methylene) and C4 (methyl) positions of the acetoacetate backbone.[7]
| Property | Value | Reference |
| IUPAC Name | Ethyl 3-oxo(2,4-¹³C₂)butanoate | [8] |
| CAS Number | 77504-74-6 | [7][9] |
| Molecular Formula | [¹³C]₂C₄H₁₀O₃ | [9] |
| Molecular Weight | ~132.13 g/mol | [7][8] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [7] |
| Mass Shift | M+2 | [7] |
Mechanism of Metabolic Activation
The utility of Ethyl acetoacetate-2,4-¹³C₂ stems from its straightforward intracellular processing. Unlike tracers that require extensive enzymatic modification, its activation is a simple, two-step process that efficiently delivers the labeled carbon into the heart of central metabolism.
-
Cellular Uptake and Esterase Cleavage: The ethyl ester moiety renders the molecule lipophilic, facilitating its diffusion across the cell membrane. Once inside the cytosol, ubiquitous carboxylesterases hydrolyze the ester bond, releasing ethanol and [2,4-¹³C₂]acetoacetate.[5]
-
Activation to Acetoacetyl-CoA: The liberated [2,4-¹³C₂]acetoacetate is activated to [2,4-¹³C₂]acetoacetyl-CoA by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) in the mitochondria or by cytosolic acetoacetyl-CoA synthetase (AACS).
-
Thiolytic Cleavage: Finally, mitochondrial or cytosolic thiolase enzymes cleave the [2,4-¹³C₂]acetoacetyl-CoA into two molecules of [1,2-¹³C₂]acetyl-CoA.
This activation cascade effectively channels the ¹³C labels into the acetyl-CoA pool, making it an exceptional tracer for pathways originating from this key intermediate.
Core Applications in Metabolic Pathway Tracing
The direct labeling of the acetyl-CoA pool enables precise interrogation of several fundamental metabolic pathways.
De Novo Lipogenesis (DNL)
De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a hallmark of cancer cells and is implicated in metabolic diseases.[4] Acetyl-CoA is the primary building block for this process.
-
Tracing Principle: [1,2-¹³C₂]Acetyl-CoA is carboxylated to form [1,2-¹³C₂]malonyl-CoA. Fatty acid synthase (FASN) then iteratively adds these two-carbon units to a growing acyl chain.
-
Expected Labeling Pattern: The resulting 16-carbon palmitate will be a mixture of isotopologues (M+2, M+4, M+6, etc.), with the specific distribution revealing the contribution of the tracer to the lipogenic acetyl-CoA pool. This provides a clear and quantitative measure of DNL flux.[10]
Cholesterol and Isoprenoid Biosynthesis
The mevalonate pathway, which produces cholesterol and essential isoprenoids, also begins with acetyl-CoA.[11]
-
Tracing Principle: Three molecules of [1,2-¹³C₂]acetyl-CoA condense to form the six-carbon intermediate HMG-CoA, which will carry a +6 mass shift.
-
Expected Labeling Pattern: Downstream products, including mevalonate, isoprenoids (e.g., geranyl pyrophosphate), and ultimately cholesterol, will exhibit distinct labeling patterns indicative of pathway activity.[12]
TCA Cycle Dynamics and Anaplerosis
While glutamine is a classic tracer for the TCA cycle, Ethyl acetoacetate-2,4-¹³C₂ provides a complementary view by labeling the cycle's entry point.
-
Tracing Principle: [1,2-¹³C₂]Acetyl-CoA condenses with oxaloacetate to form [1,2-¹³C₂]citrate. As this M+2 citrate is processed through the TCA cycle, the labels are incorporated into other intermediates like α-ketoglutarate, succinate, and malate.
-
Expected Labeling Pattern: The appearance of M+2 isotopologues in TCA cycle intermediates is a direct measure of acetyl-CoA entry from the tracer. The pattern of labeling can also reveal cataplerotic exit of intermediates from the cycle and the relative contribution of other anaplerotic substrates.[4][13]
Experimental Design & Protocols
A successful tracer study requires meticulous planning and execution. This section provides a robust, self-validating protocol for a typical experiment in adherent mammalian cells.[2]
Experimental Workflow Overview
Detailed Step-by-Step Protocol
Objective: To trace the incorporation of carbon from Ethyl acetoacetate-2,4-¹³C₂ into central carbon metabolites in a selected cell line.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Standard cell culture media and supplements (e.g., DMEM, FBS)
-
Culture plates (e.g., 6-well plates)
-
Ethyl acetoacetate-2,4-¹³C₂ (e.g., Sigma-Aldrich Cat. No. 485659)
-
Base media for tracer experiment (e.g., glucose-free, glutamine-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled precursors.
-
Quenching solution: Ice-cold 80:20 Methanol:Water
-
Extraction solvent: Ice-cold 80:20 Methanol:Water
-
Cell scraper
-
Refrigerated centrifuge
Protocol:
-
Cell Seeding & Culture (24-48 hours prior):
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Causality: Ensuring sub-confluent, log-phase growth provides a metabolically active and reproducible cell population. Over-confluency can alter metabolism.
-
Culture cells in their standard growth medium. Incubate at 37°C, 5% CO₂.
-
-
Tracer Media Preparation (Day of experiment):
-
Prepare the labeling medium. A typical formulation is base DMEM supplemented with 10 mM glucose, 2 mM glutamine, 10% dFBS, and the desired concentration of Ethyl acetoacetate-2,4-¹³C₂. A starting concentration of 1-5 mM is recommended.
-
Self-Validation: Always prepare a parallel control medium containing an equimolar amount of unlabeled ("cold") ethyl acetoacetate. This is crucial for validating that the tracer itself does not alter cell metabolism and for background correction during data analysis.
-
Warm the media to 37°C before use.
-
-
Isotopic Labeling (Time course: 0, 1, 4, 8, 24 hours):
-
Aspirate the standard growth medium from the wells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the prepared ¹³C-labeling medium (or unlabeled control medium) to the appropriate wells.
-
Return the plates to the incubator. The labeling duration depends on the pathway of interest. Fatty acid synthesis may require longer labeling times (8-24h) than TCA cycle turnover (1-4h).
-
-
Rapid Quenching (CRITICAL STEP):
-
At the end of each time point, remove the plate from the incubator and immediately aspirate the medium.
-
Place the plate on dry ice to instantly halt all enzymatic activity.
-
Causality: This is the most critical step to prevent metabolic leakage or alteration after the experiment is terminated. A slow quenching process will invalidate the results.
-
Add 1 mL of ice-cold 80% methanol quenching solution to each well.
-
-
Metabolite Extraction:
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the frozen cells in the quenching solution and transfer the cell lysate/methanol slurry to a microcentrifuge tube.
-
Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis. The pellet can be saved for protein quantification.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store at -80°C until analysis.
-
Analytical Methodologies
The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common platform.[3][13] NMR spectroscopy is also a powerful, albeit less sensitive, alternative.[14][15]
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and selectivity for detecting and quantifying labeled metabolites.[16]
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
-
Chromatography: Use a method optimized for polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect carboxylates (e.g., TCA cycle intermediates, fatty acids). Data is acquired by scanning for the expected mass-to-charge ratios (m/z) of the unlabeled metabolite and its ¹³C-labeled isotopologues.
Expected Mass Isotopologue Distributions (MIDs)
The primary output of a tracer experiment is the Mass Isotopologue Distribution (MID) for each metabolite, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[3] For Ethyl acetoacetate-2,4-¹³C₂, the delivered [1,2-¹³C₂]acetyl-CoA (M+2) will generate predictable downstream labeling.
| Metabolite | Unlabeled Mass (M+0) | Primary Labeled Isotopologue(s) | Pathway |
| Acetyl-CoA | 809.56 | M+2 | Tracer Product |
| Citrate | 191.02 | M+2 | TCA Cycle |
| α-Ketoglutarate | 145.01 | M+2 | TCA Cycle |
| Malate | 133.01 | M+2 | TCA Cycle |
| Palmitate (C16:0) | 255.23 | M+2, M+4, M+6 ... M+16 | De Novo Lipogenesis |
| Cholesterol | 386.36 | M+2, M+4, M+6 ... | Mevalonate Pathway |
Data Analysis & Interpretation
The raw data from the mass spectrometer must be processed to correct for the natural abundance of ¹³C and to calculate the fractional enrichment in each metabolite over time.
-
Peak Integration: Integrate the peak areas for each isotopologue of a given metabolite.
-
Natural Abundance Correction: Use established algorithms to correct for the ~1.1% natural abundance of ¹³C, which can otherwise confound the results.
-
Fractional Enrichment Calculation: Determine the percentage of the metabolite pool that has been labeled by the tracer at each time point. This kinetic data provides a direct measure of pathway flux.
-
Metabolic Flux Analysis (MFA): For a comprehensive, system-level analysis, the corrected MIDs can be fed into computational models. Software packages like METRAN, 13CFLUX2, or INCA use this data to calculate a network-wide map of all intracellular fluxes.[17][18][19]
Case Study: Probing Aberrant Lipogenesis in Liver Cancer
Scenario: A research team investigates metabolic reprogramming in a hepatocellular carcinoma (HCC) cell line known to exhibit high rates of de novo lipogenesis. They hypothesize that cancer cells prioritize the use of non-glucose carbons for fatty acid synthesis.
Experimental Approach:
-
The HCC cells are cultured with either [U-¹³C₆]glucose or Ethyl acetoacetate-2,4-¹³C₂ for 24 hours.
-
Lipids are extracted, and the labeling of palmitate is analyzed by GC-MS.
Anticipated Results:
-
[U-¹³C₆]Glucose Tracer: A moderate labeling of palmitate is observed (e.g., M+2, M+4), but a significant portion of the palmitate pool remains unlabeled (M+0), indicating that glucose is not the sole carbon source for lipogenesis.
-
Ethyl Acetoacetate-2,4-¹³C₂ Tracer: A much more robust and extensive labeling pattern is seen in the palmitate pool, with high-abundance isotopologues up to M+16.
Conclusion
Ethyl acetoacetate-2,4-¹³C₂ is a powerful and highly specific tool for the metabolic researcher's arsenal. By directly delivering a ¹³C₂-labeled acetyl-CoA precursor into the cell, it bypasses the complex upstream pathways from glucose and glutamine, enabling a clearer and more quantitative interrogation of acetyl-CoA-centric metabolism. Its application can provide critical insights into the regulation of de novo lipogenesis, cholesterol synthesis, and TCA cycle dynamics in both health and disease, empowering scientists and drug development professionals to unlock new layers of metabolic understanding.
References
-
METRAN - Software for 13C-metabolic Flux Analysis. (n.d.). MIT Technology Licensing Office. [Link]
-
Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]
-
JBEI/bayflux: Software tool for Bayesian genome scale 13C Metabolic Flux Analysis. (n.d.). GitHub. [Link]
-
13CFLUX2. (n.d.). . [Link]
-
Kovoor, A., et al. (2015). Multiple mass isotopomer tracing of acetyl-CoA metabolism in Langendorff-perfused rat hearts: channeling of acetyl-CoA from pyruvate dehydrogenase to carnitine acetyltransferase. American Journal of Physiology-Endocrinology and Metabolism, 308(6), E504-E515. [Link]
-
Flux-analysis. (n.d.). Fiehn Lab. [Link]
-
Lopaschuk, G. D., et al. (2021). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Journal of Physiology-Cell Physiology, 320(3), C348-C363. [Link]
-
Liu, X., et al. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 9(1), 141-154. [Link]
-
Choi, J., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR protocols, 4(3), 102485. [Link]
-
Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Magnetic Resonance in Chemistry, 53(6), 363-372. [Link]
-
LC-MS/MS parameters used for 13 C and 15 N labeling experiments. (n.d.). ResearchGate. [Link]
-
Fielding, B. A., & Frayn, K. N. (2015). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 225(2), R47-R60. [Link]
-
Sherry, A. D., & Jeffrey, F. M. (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. Metabolites, 6(2), 20. [Link]
-
Koczor, C. A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 765502. [Link]
-
Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. (2023). ResearchGate. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology, 24(6), 1029-1035. [Link]
-
D'espinosa, J., et al. (2015). Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer. International Journal of Cancer, 136(4), 957-964. [Link]
-
Jha, A. K., et al. (2018). Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments. Cell Metabolism, 28(5), 789-801.e5. [Link]
-
Ethyl acetoacetate-2,4-¹³C₂. (n.d.). PubChem. [Link]
-
De Feyter, H. M., et al. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics, 5, 10. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Ethyl acetoacetate-2,4-13C2 13C 99atom 77504-74-6 [sigmaaldrich.com]
- 8. Ethyl acetoacetate-2,4-13C2 | C6H10O3 | CID 12196727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl acetoacetate-2,4-13C2 | CAS 77504-74-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 18. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
Ethyl acetoacetate-2,4-13C2 CAS number and chemical identifiers
The following technical guide details the structural specifications, synthetic logic, and application protocols for Ethyl Acetoacetate-2,4-13C2 .
Structural Integrity, Isotopic Synthesis, and Research Applications
Executive Summary
Ethyl acetoacetate-2,4-13C2 (CAS: 77504-74-6 ) is a stable isotope-labeled derivative of ethyl acetoacetate, a pivotal
Part 1: Chemical Identity & Structural Specifications[4]
The precise labeling pattern of Ethyl acetoacetate-2,4-13C2 renders it unique for NMR studies, specifically for identifying carbon backbones derived from acetate precursors without interference from carbonyl carbons (C1, C3).
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Specification |
| Chemical Name | Ethyl acetoacetate-2,4-13C2 |
| IUPAC Name | Ethyl 3-oxobutanoate-2,4-13C2 |
| CAS Number | 77504-74-6 |
| Unlabeled CAS | 141-97-9 |
| Linear Formula | |
| Molecular Weight | 132.13 g/mol (vs. 130.14 unlabeled) |
| Isotopic Purity | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 181 °C (lit.)[2][4][5] |
| Density | 1.045 g/mL at 25 °C |
| InChI Key | XYIBRDXRRQCHLP-NDLBAUGKSA-N |
Part 2: Synthetic Pathways & Isotopic Logic
The synthesis of Ethyl acetoacetate-2,4-13C2 is not arbitrary; it is a direct consequence of the Claisen Condensation mechanism using a specific isotopologue of ethyl acetate. Understanding this pathway is essential for researchers designing custom synthesis routes, as it dictates the conservation of the isotopic label.
The "2,4" Labeling Mechanism
The 2,4-labeling pattern arises from the self-condensation of Ethyl Acetate-2-13C (
-
Enolization: One molecule of Ethyl Acetate-2-13C is deprotonated to form the enolate. The label remains on the nucleophilic carbon.
-
Nucleophilic Attack: The enolate attacks the carbonyl of a second molecule of Ethyl Acetate-2-13C.
-
Elimination: Ethoxide leaves, reforming the carbonyl.
Because the nucleophilic carbon (becoming C2) and the methyl group of the electrophile (becoming C4) both originate from the methyl group of the starting acetate, the product is labeled at the 2 and 4 positions.
Note on Alternative Pattern: If one were to use Ethyl Acetate-1-13C (carbonyl labeled), the resulting product would be Ethyl acetoacetate-1,3-13C2.
Visualization: Claisen Condensation Pathway
The following diagram illustrates the flow of Carbon-13 atoms (marked in red) from precursor to product.
Figure 1: Synthetic logic for the generation of the 2,4-13C2 isotopologue via Claisen condensation of [2-13C]Ethyl Acetate.
Part 3: Applications in Drug Discovery & Heterocycle Synthesis
Ethyl acetoacetate is a "privileged structure" in medicinal chemistry, serving as a precursor for various heterocycles including pyrimidines, pyrroles, and coumarins. Using the 2,4-13C2 isotopologue allows for the precise installation of labels into these pharmacophores for DMPK (Drug Metabolism and Pharmacokinetics) studies.
1. Hantzsch Dihydropyridine Synthesis
Used in the synthesis of calcium channel blockers (e.g., Nifedipine analogs).
-
Protocol Insight: Condensation of Ethyl acetoacetate-2,4-13C2 with an aldehyde and ammonia yields a 1,4-dihydropyridine labeled at the C2-methyl and C3-position (depending on ring numbering conventions).
-
Utility: Tracing the metabolic oxidation of the dihydropyridine ring to the pyridine form.
2. Biginelli Reaction (Pyrimidines)
Used to synthesize dihydropyrimidinones (e.g., Monastrol).
-
Reaction: Ethyl acetoacetate-2,4-13C2 + Urea + Aryl Aldehyde.
-
Label Fate: The C2 label becomes part of the pyrimidine ring (C5), and the C4 label becomes the methyl substituent on the ring (C6-CH3).
3. Knorr Pyrrole Synthesis
-
Reaction: Ethyl acetoacetate-2,4-13C2 +
-amino ketone. -
Label Fate: Generates pyrroles labeled at the ring positions derived from the methylene and methyl groups.
Visualization: Heterocycle Label Incorporation
Figure 2: Fate of the 13C labels in common heterocycle synthesis pathways.
Part 4: Analytical Protocols
Validating the identity of Ethyl acetoacetate-2,4-13C2 requires specific attention to NMR coupling patterns and Mass Spectrometry fragmentation.
Nuclear Magnetic Resonance (NMR)
-
C-NMR:
-
Signal Enhancement: Expect hugely enhanced signals for the terminal methyl (~30 ppm) and the
-methylene (~50 ppm). -
Coupling (
): Since C2 and C4 are separated by the carbonyl carbon (C3), direct coupling is not observed. However, a long-range coupling may be detectable depending on the resolution, though often they appear as singlets in decoupled spectra due to the intervening unlabeled carbonyl. -
Absence: The carbonyl carbons (Ester C1 ~167 ppm, Ketone C3 ~200 ppm) will appear at natural abundance intensity.
-
Mass Spectrometry (MS)[6]
-
Molecular Ion:
132 (M+). -
Fragmentation Pattern (EI):
-
Acylium Ion (
CH -C O ): Shift from 43 (unlabeled) to 44 . This confirms the label on the terminal methyl. -
Ethoxycarbonyl loss: The loss of -OEt (45) or -COOEt (73) will result in labeled fragments retaining the mass shift.
-
Part 5: Handling & Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic and susceptible to hydrolysis.
-
Stability: Ethyl acetoacetate undergoes keto-enol tautomerism.[7] In the presence of moisture or acid traces, it can hydrolyze to acetone (decarboxylation) and ethanol.
-
Safety:
References
-
Sigma-Aldrich. Ethyl acetoacetate-2,4-13C2 Product Sheet. Accessed 2026.[8] Link
-
PubChem. Ethyl acetoacetate-2,4-13C2 (CID 12196727).[2] National Library of Medicine. Link
-
Cambridge Isotope Laboratories. Ethyl acetoacetate (2,4-13C2, 99%) Specification. Link
-
Organic Syntheses. Ethyl Acetoacetate Synthesis (Claisen Condensation). Coll. Vol. 1, p.235 (1941). Link
-
Santa Cruz Biotechnology. Ethyl acetoacetate-2,4-13C2 Safety Data Sheet. Link
Sources
- 1. isotope.com [isotope.com]
- 2. Ethyl acetoacetate-2,4-13C2 | C6H10O3 | CID 12196727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL ACETOACETATE | Eurisotop [eurisotop.com]
- 4. Ethyl acetoacetate-2,4-13C2 13C 99atom 77504-74-6 [sigmaaldrich.com]
- 5. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 8. ETHYL ACETOACETATE (2,4-13C2) - Safety Data Sheet [chemicalbook.com]
- 9. isotope.com [isotope.com]
Methodological & Application
Unlocking Reaction Pathways: A Guide to Using Ethyl Acetoacetate-2,4-¹³C₂ in Biginelli Reaction Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of Ethyl acetoacetate-2,4-¹³C₂ in the Biginelli reaction. By incorporating a stable isotope-labeled precursor, this approach offers a powerful tool for mechanistic elucidation, quantitative analysis, and metabolic tracking of the resulting dihydropyrimidinone (DHPM) core, a scaffold of significant pharmacological importance.
Introduction: The Biginelli Reaction and the Power of Isotopic Labeling
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1] These heterocyclic compounds are of immense interest to the pharmaceutical industry, serving as calcium channel blockers, antihypertensive agents, and α-1a-antagonists.[1]
While the classical Biginelli reaction is well-established, a deeper understanding of its mechanism and the fate of the resulting DHPMs in biological systems is crucial for the rational design of novel therapeutics. The incorporation of stable isotopes, such as carbon-13 (¹³C), into one of the starting materials provides an elegant and unambiguous method to trace the atoms throughout the reaction and subsequent biological transformations. Ethyl acetoacetate-2,4-¹³C₂, with its labels at the C2 (methylene) and C4 (carbonyl) positions, is an ideal tool for these studies.
This application note will detail a robust protocol for the Biginelli reaction using this labeled precursor and provide insights into the characterization of the resulting ¹³C-labeled DHPM.
The Rationale Behind Isotopic Placement in Ethyl Acetoacetate-2,4-¹³C₂
The strategic placement of the ¹³C labels at the 2 and 4 positions of ethyl acetoacetate allows for the direct tracking of these carbon atoms into the core structure of the dihydropyrimidinone product. Understanding the widely accepted Kappe mechanism of the Biginelli reaction is key to appreciating the utility of this labeling pattern.
Mechanistic Insight Through Isotopic Labeling
The currently accepted mechanism, proposed by Kappe, suggests that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[2] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.
The use of Ethyl acetoacetate-2,4-¹³C₂ allows for the direct verification of this mechanism. The ¹³C label at the C4 (carbonyl) position will be incorporated into the C4 position of the DHPM ring, while the ¹³C label at the C2 (methylene) position will become the C6 of the heterocyclic ring. This specific labeling pattern can be unequivocally confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Ethyl acetoacetate-2,4-¹³C₂ | ≥98% isotopic purity | Commercially Available | Store under inert atmosphere. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Standard Supplier | Purify by distillation if necessary. |
| Urea | ACS Grade | Standard Supplier | Dry in a desiccator before use. |
| Ethanol (Absolute) | Anhydrous | Standard Supplier | Use of a dry solvent is recommended. |
| Hydrochloric Acid (concentrated) | ACS Grade | Standard Supplier | Catalyst. Other acids can be used. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | For extraction and chromatography. |
| Hexane | HPLC Grade | Standard Supplier | For chromatography. |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Supplier | For drying organic extracts. |
| Deuterated Solvent (e.g., DMSO-d₆) | NMR Grade | Standard Supplier | For NMR analysis. |
Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-4,6-¹³C₂
This protocol details the synthesis of a ¹³C-labeled dihydropyrimidinone using benzaldehyde as a model aromatic aldehyde.
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl acetoacetate-2,4-¹³C₂ (1.32 g, 10 mmol, assuming a molecular weight of 132.12 for the labeled compound).
-
Add benzaldehyde (1.06 g, 10 mmol) and urea (0.90 g, 15 mmol).
-
Add 20 mL of absolute ethanol to the flask.
-
Carefully add 5-6 drops of concentrated hydrochloric acid to the stirring mixture.
Causality Insight: The use of a slight excess of urea helps to drive the reaction towards completion. Anhydrous ethanol is used to minimize side reactions involving water. The acid acts as a catalyst to promote the formation of the key N-acyliminium ion intermediate.[3]
Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The product is typically more polar than the starting materials. The reaction is generally complete within 2-4 hours.
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from hot ethanol or purify by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Self-Validation Checkpoint: The melting point of the purified product should be determined and compared to the literature value for the unlabeled compound. A sharp melting point is indicative of high purity.
Characterization of the ¹³C-Labeled Dihydropyrimidinone
The successful incorporation of the ¹³C labels is confirmed through NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the labeled product will be very similar to that of the unlabeled analogue. However, the signals for the protons attached to or near the ¹³C-labeled carbons may show coupling to the ¹³C nucleus, resulting in the appearance of satellite peaks.
¹³C NMR: This is the most direct method to confirm the position of the labels. The signals for the labeled carbons (C4 and C6 of the DHPM ring) will be significantly enhanced in intensity compared to the other carbon signals due to the high isotopic enrichment.[4]
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Position | Expected Chemical Shift (ppm) | Notes |
| C4 (labeled) | ~54 | Enhanced intensity. |
| C6 (labeled) | ~100 | Enhanced intensity. |
| C2 | ~152 | |
| C5 | ~148 | |
| Carbonyl (ester) | ~165 | |
| Methyl (at C6) | ~18 | |
| Aromatic Carbons | 126-145 | |
| Ethyl group (ester) | ~14, ~60 |
Data Interpretation: The presence of two highly intense signals in the ¹³C NMR spectrum at approximately 54 ppm and 100 ppm provides conclusive evidence for the successful and specific incorporation of the ¹³C labels at the C4 and C6 positions of the dihydropyrimidinone ring, respectively.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides a clear indication of the incorporation of the isotopic labels by showing an increase in the molecular weight of the product.
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Observe the molecular ion peak. The unlabeled ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a monoisotopic mass of approximately 260.12 g/mol . The product synthesized with Ethyl acetoacetate-2,4-¹³C₂ will have a molecular ion peak at [M+H]⁺ ≈ 263.13, which is two mass units higher than the unlabeled compound, confirming the incorporation of two ¹³C atoms.
Applications in Research and Drug Development
The synthesis of ¹³C-labeled dihydropyrimidinones opens up a wide range of applications:
-
Mechanistic Studies: As demonstrated, the specific labeling pattern can be used to confirm or refute proposed reaction mechanisms.[7]
-
Quantitative Analysis: The labeled compound can be used as an internal standard in quantitative mass spectrometry-based assays (e.g., LC-MS/MS) for the accurate determination of the concentration of the unlabeled drug candidate in biological matrices.[8]
-
Metabolic Fate Studies: By administering the ¹³C-labeled compound in preclinical or clinical studies, researchers can trace its metabolic pathways. The unique mass of the metabolites containing the ¹³C label allows for their unambiguous identification in complex biological samples.
Conclusion
The use of Ethyl acetoacetate-2,4-¹³C₂ in the Biginelli reaction is a straightforward and powerful technique for the synthesis of isotopically labeled dihydropyrimidinones. This application note provides a detailed, field-tested protocol and highlights the key analytical methods for the characterization of the labeled product. The insights gained from using such labeled compounds are invaluable for advancing our understanding of reaction mechanisms and for accelerating the development of new and improved pharmaceuticals based on the dihydropyrimidinone scaffold.
References
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
-
Royal Society of Chemistry. (n.d.). Synthesis and mechanism of novel fluorescent coumarin- dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
dos Santos, et al. (n.d.). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). DFT study on mechanism of the classical Biginelli reaction. Retrieved from [Link]
-
PubMed. (2024, December 12). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved from [Link]
-
More, U. B. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Retrieved from [Link]
-
University of Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic path for the Biginelli reaction. Retrieved from [Link]
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Isotopic Labelling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 1). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Isotopic labelings for mechanistic studies. Retrieved from [Link]
-
Chegg. (2019, March 18). Solved The following are 1H-NMR and 13C-NMR spectra of a. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of isotopically labelled drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
IJIRT. (2021, May). Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Retrieved from [Link]
-
bioRxiv. (2025, April 16). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]
-
Thieme. (n.d.). 7. Isotopic Labelling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI mass spectrum of the Biginelli reaction using a double-barrel tip.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multiple isotopic labels for quantitative mass spectrometry. Retrieved from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chegg.com [chegg.com]
- 7. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of ¹³C-Labeled Amino Acids from Ethyl Acetoacetate-2,4-¹³C₂: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of ¹³C-labeled amino acids, utilizing Ethyl acetoacetate-2,4-¹³C₂ as a versatile starting material. This method offers a robust and adaptable route to introduce isotopic labels at specific positions within the amino acid backbone, a critical tool for a wide range of applications in metabolic research, proteomics, and pharmaceutical development.
Introduction: The Significance of ¹³C-Labeled Amino Acids
Stable isotope-labeled amino acids are indispensable tracers in modern life sciences. By replacing specific ¹²C atoms with their heavier, non-radioactive ¹³C counterparts, researchers can track the metabolic fate of these essential biomolecules in complex biological systems.[1] This ability to trace metabolic pathways provides profound insights into cellular physiology, disease mechanisms, and drug action.[1]
In drug development, ¹³C-labeled compounds are crucial for elucidating drug metabolism, pharmacokinetics (DMPK), and target engagement.[2] They enable quantitative analysis of drug metabolites and help to understand how drug candidates interact with their biological targets. Furthermore, in proteomics, stable isotope labeling by amino acids in cell culture (SILAC) has become a cornerstone for quantitative analysis of protein expression and turnover.
This application note details a flexible synthetic strategy commencing with the doubly labeled precursor, Ethyl acetoacetate-2,4-¹³C₂. The strategic placement of the ¹³C labels at the C2 and C4 positions of the ethyl acetoacetate backbone ensures the incorporation of these labels into the α-carbon and the carboxyl carbon of the final amino acid, respectively. This specific labeling pattern is particularly valuable for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies.
Synthetic Strategy Overview
The synthesis of ¹³C-labeled amino acids from Ethyl acetoacetate-2,4-¹³C₂ is a multi-step process that combines classical organic chemistry with modern enzymatic techniques to achieve high yields and stereoselectivity. The overall workflow can be divided into four key stages:
-
Alkylation of Ethyl acetoacetate-2,4-¹³C₂: Introduction of the desired amino acid side chain.
-
Japp-Klingemann Reaction: Formation of a ¹³C-labeled α-keto ester phenylhydrazone intermediate.
-
Conversion to ¹³C-labeled α-Keto Acid: Hydrolysis of the phenylhydrazone to the corresponding α-keto acid.
-
Amination and Chiral Resolution: Conversion of the α-keto acid to the final racemic amino acid, followed by resolution to obtain the desired L- or D-enantiomer.
This modular approach allows for the synthesis of a wide variety of ¹³C-labeled amino acids by simply changing the alkylating agent in the first step.
Detailed Experimental Protocols
Part 1: Chemical Synthesis of Racemic ¹³C-Labeled Amino Acids
This section outlines the chemical synthesis of the racemic ¹³C-labeled amino acid.
Workflow Diagram: Chemical Synthesis
Caption: Chemical synthesis workflow for racemic ¹³C-amino acids.
Protocol 1: Alkylation of Ethyl acetoacetate-2,4-¹³C₂
The introduction of the desired amino acid side chain (R-group) is achieved through a standard malonic ester-type alkylation.
-
Materials:
-
Ethyl acetoacetate-2,4-¹³C₂
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Alkyl halide (R-X, e.g., benzyl bromide for phenylalanine)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath and add Ethyl acetoacetate-2,4-¹³C₂ (1.0 equivalent) dropwise with stirring.
-
After stirring for 30 minutes at 0 °C, add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and wash with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
-
Purify the product by flash column chromatography on silica gel.
-
Protocol 2: Japp-Klingemann Reaction
This reaction converts the alkylated ¹³C-ethyl acetoacetate into a ¹³C-labeled α-keto ester phenylhydrazone.[3]
-
Materials:
-
Alkylated ¹³C-Ethyl Acetoacetate (from Protocol 1)
-
Aniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Prepare a solution of benzenediazonium chloride: In a beaker, dissolve aniline (1.0 equivalent) in a mixture of water and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0 equivalent) in water, keeping the temperature below 5 °C. Stir for 15 minutes.
-
In a separate flask, dissolve the alkylated ¹³C-ethyl acetoacetate (1.0 equivalent) and sodium acetate (3.0 equivalents) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C and slowly add the freshly prepared benzenediazonium chloride solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours. A colored precipitate of the phenylhydrazone should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air-dry. The crude product can be purified by recrystallization from ethanol.
-
Protocol 3: Conversion to ¹³C-α-Keto Acid
The phenylhydrazone is hydrolyzed to the corresponding α-keto acid.
-
Materials:
-
¹³C-α-Keto Ester Phenylhydrazone (from Protocol 2)
-
Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Suspend the ¹³C-α-keto ester phenylhydrazone in an aqueous solution of NaOH (e.g., 2 M).
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ¹³C-α-keto acid.
-
Protocol 4: Reductive Amination to Racemic ¹³C-Amino Acid
This protocol describes a chemical method for the amination of the α-keto acid.
-
Materials:
-
¹³C-α-Keto Acid (from Protocol 3)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a catalyst (e.g., Palladium on carbon, Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure (using NaBH₃CN):
-
Dissolve the ¹³C-α-keto acid and a large excess of ammonium chloride in methanol.
-
Add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Remove the solvent under reduced pressure.
-
The resulting racemic ¹³C-amino acid can be purified by ion-exchange chromatography.
-
Part 2: Chemo-enzymatic Synthesis and Chiral Resolution
For many applications, the stereochemically pure L-amino acid is required. This can be achieved through enzymatic transamination of the ¹³C-α-keto acid or by enzymatic resolution of the racemic ¹³C-amino acid.
Workflow Diagram: Chemo-enzymatic Synthesis and Resolution
Caption: Chemo-enzymatic routes to L-¹³C-amino acids.
Protocol 5: Enzymatic Transamination of ¹³C-α-Keto Acid
Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a new amino acid.[4] This method offers high stereoselectivity, directly yielding the L-amino acid.[4]
-
Materials:
-
¹³C-α-Keto Acid (from Protocol 3)
-
Transaminase (e.g., from Bacillus licheniformis ATCC 9945, which has D-amino acid transaminase activity, or commercially available L-amino acid transaminases)[5]
-
Pyridoxal-5'-phosphate (PLP) (coenzyme)
-
Amine donor (e.g., L-alanine, L-aspartate, or isopropylamine)
-
Phosphate buffer (pH 7-8)
-
-
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the ¹³C-α-keto acid, PLP, and the amine donor in the appropriate phosphate buffer.
-
Add the transaminase enzyme to the solution. The enzyme loading will depend on the specific activity of the enzyme preparation.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or LC-MS.
-
Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heating or adding an organic solvent).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the resulting L-¹³C-amino acid from the reaction mixture using ion-exchange chromatography.
-
Protocol 6: Enzymatic Resolution of Racemic ¹³C-Amino Acid
If the racemic amino acid is synthesized, enzymatic resolution can be employed to separate the enantiomers. One common method is the use of an aminoacylase.
-
Materials:
-
Racemic ¹³C-Amino Acid (from Protocol 4)
-
Acetic anhydride
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Phosphate buffer (pH 7-8)
-
-
Procedure:
-
First, acetylate the racemic ¹³C-amino acid using acetic anhydride to form the N-acetyl derivative.
-
Dissolve the racemic N-acetyl-¹³C-amino acid in a phosphate buffer.
-
Add the aminoacylase to the solution. This enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37 °C).
-
After the reaction is complete, the mixture will contain the free L-¹³C-amino acid and the N-acetyl-D-¹³C-amino acid.
-
These two compounds can be separated based on their different chemical properties, for example, by ion-exchange chromatography.
-
Purification and Analysis
Purification:
Ion-exchange chromatography is a highly effective method for purifying amino acids from reaction mixtures and separating them from other components.[6][7][8]
-
Cation-exchange chromatography: At a low pH, amino acids are positively charged and will bind to a cation-exchange resin. They can then be eluted by increasing the pH or the salt concentration.
-
Anion-exchange chromatography: At a high pH, amino acids are negatively charged and will bind to an anion-exchange resin. Elution is achieved by decreasing the pH or increasing the salt concentration.
Analysis:
The purity and isotopic enrichment of the synthesized ¹³C-labeled amino acids should be confirmed by appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.[6] Chiral HPLC, using a chiral stationary phase, can be used to determine the enantiomeric purity of the resolved amino acid.[7][9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled amino acid and to determine the level of ¹³C incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹H-NMR are powerful tools to confirm the position of the ¹³C labels within the amino acid structure.
Data Presentation
| Parameter | Description | Expected Value/Range |
| Chemical Purity | Assessed by HPLC | > 98% |
| Enantiomeric Purity | Assessed by chiral HPLC | > 99% for the desired enantiomer |
| Isotopic Enrichment | Determined by Mass Spectrometry | > 99% ¹³C at positions 2 and 4 of the original ethyl acetoacetate |
| Overall Yield | Calculated from the starting Ethyl acetoacetate-2,4-¹³C₂ | 15-30% (dependent on the specific amino acid and resolution method) |
Conclusion
The synthetic route starting from Ethyl acetoacetate-2,4-¹³C₂ provides a versatile and reliable method for the preparation of a wide array of ¹³C-labeled amino acids. The combination of well-established chemical reactions with highly selective enzymatic transformations allows for the production of high-purity, stereochemically defined labeled compounds. These materials are invaluable tools for researchers in academia and industry, enabling deeper insights into biological processes and accelerating the development of new therapeutics.
References
-
Transaminase. (2023). In Wikipedia. Retrieved from [Link]
- NEW D-AMINO ACID TRANSAMINASE AND THEIR USE. (1984). Google Patents.
-
Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. (2021). MDPI. Retrieved from [Link]
-
Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. (2021). MDPI. Retrieved from [Link]
-
Asymmetric biomimetic transamination of α-keto amides to peptides. (2021). PMC. Retrieved from [Link]
-
Transaminase. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Biomimetic Transamination of α-Alkyl β-Keto Carboxylic Esters. Chemoenzymatic Approach to the Stereochemically Defined α-Alkyl β-Fluoroalkyl β-Amino Acids. (1998). The Journal of Organic Chemistry. Retrieved from [Link]
-
Transaminase. (2026). Britannica. Retrieved from [Link]
-
Catalytic enantioselective transaminiation of α-keto esters: an organic approach to enzymatic reactions. (2003). Chemical Communications. Retrieved from [Link]
-
Immobilization of an amino acid racemase for application in crystallization‐based chiral resolutions of asparagine monohydrate. (2025). ResearchGate. Retrieved from [Link]
-
Continuous Chiral Inversion by Coupling Enzymatic Racemization with Enantioselective Fluidized Bed Crystallization. (2024). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. (2019). PubMed. Retrieved from [Link]
-
Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. (n.d.). Moodle@Units. Retrieved from [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Resolution of racemic amino acids. (1983). Google Patents.
-
4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH. (2014). PMC. Retrieved from [Link]
-
Japp–Klingemann reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (2017). DigitalCommons@UMaine. Retrieved from [Link]
-
Chemical Conversion of Alpha-Amino Acids Into Alpha-Keto Acids by 4,5-epoxy-2-decenal. (2006). PubMed. Retrieved from [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). acta.sapientia.ro. Retrieved from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2015). Chromatography Today. Retrieved from [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae. Retrieved from [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
26.4: Synthesis of Amino Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. (2014). Chemical Communications. Retrieved from [Link]
-
ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. An efficient asymmetric biomimetic transamination of α-keto esters to chiral α-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration [ouci.dntb.gov.ua]
- 4. Transaminase - Wikipedia [en.wikipedia.org]
- 5. DE3447023A1 - NEW D-AMINO ACID TRANSAMINASE AND THEIR USE - Google Patents [patents.google.com]
- 6. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - PDF (English) - Panin - Acta Naturae [actanaturae.ru]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
Synthesis of labeled coumarins via Pechmann condensation with Ethyl acetoacetate-2,4-13C2
Application Note: AN-ISO-402
Title: Precision Synthesis of [3,4-Methyl-
Executive Summary
This application note details the protocol for synthesizing dual-
Unlike standard organic synthesis guides, this protocol focuses on isotope economy —maximizing the incorporation of the expensive
Mechanistic Insight & Carbon Mapping
The Pechmann condensation involves the reaction of a phenol with a
The Precursor: Ethyl acetoacetate-2,4-
-
Label 1 (
C): Position 2 (The methylene -carbon: CH ). -
Label 2 (
C): Position 4 (The terminal methyl group: CH ).
The Transformation:
-
Transesterification: Resorcinol attacks the ester carbonyl (C1, unlabeled), displacing ethanol.
-
Intramolecular Hydroalkylation (EAS): The activated aromatic ring attacks the ketone carbonyl (C3, unlabeled).
-
Dehydration/Aromatization: Water is lost to form the pyrone ring.
The Product: 7-Hydroxy-3-(
-
The C3 position of the coumarin ring is derived from the C2 methylene of the acetoacetate.
-
The 4-Methyl substituent is derived from the C4 methyl of the acetoacetate.
-
Note: The ring carbons C2 and C4 remain unlabeled in this specific reaction pathway using this precursor.
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the Pechmann condensation highlighting the conservation of isotopic labels.
Experimental Protocol
Safety Warning: Sulfuric acid is a potent oxidant and dehydrating agent. Resorcinol is a skin irritant. Perform all steps in a fume hood.
Materials & Reagents
| Component | Specification | Role |
| Resorcinol | >99% Purity, recrystallized | Nucleophile |
| Ethyl Acetoacetate-2,4- | 99 atom % | Labeled Electrophile |
| Sulfuric Acid (H | Concentrated (95-98%) | Catalyst/Solvent |
| Ice/Water | Deionized | Quenching/Precipitation |
| Ethanol (95%) | ACS Grade | Recrystallization |
Step-by-Step Methodology
1. Stoichiometric Setup (Isotope Economy Mode)
-
Rationale: Since the labeled precursor is the limiting cost factor, we use a slight excess of Resorcinol (1.1 eq) to ensure complete consumption of the isotope.
-
Calculations:
-
Ethyl Acetoacetate-2,4-
C (MW 132.13 g/mol ): 132 mg (1.0 mmol). -
Resorcinol (MW 110.11 g/mol ): 121 mg (1.1 mmol).
-
2. Reaction Initiation
-
In a 5 mL round-bottom flask or heavy-walled reaction vial equipped with a magnetic stir bar, combine the Resorcinol and Ethyl Acetoacetate-2,4-
C . -
Cool the mixture to 0–5 °C in an ice bath.
-
Why? The addition of sulfuric acid is highly exothermic. High temperatures at this stage can cause sulfonation of the resorcinol ring (by-product formation) rather than condensation.
-
-
Add Concentrated H
SO (0.5 mL) dropwise over 2 minutes with vigorous stirring. Ensure the mixture does not splash.
3. Condensation Phase
-
Remove the ice bath and allow the reaction to reach room temperature (20–25 °C).
-
Stir for 30 minutes. The solution should turn viscous and dark yellow/brown.
-
Optional Check: If the mixture solidifies, add an additional 0.1 mL of acid to maintain stirring capability.
-
Allow to stand or stir gently for an additional 2–3 hours at room temperature.
-
Note: Unlike unactivated phenols, resorcinol is highly reactive.[2] Heating is generally not required and can degrade the product.
-
4. Quenching and Isolation
-
Prepare a beaker with 10 g of crushed ice and 5 mL of water.
-
Pour the reaction mixture in a thin stream into the vigorously stirred ice water.
-
Rinse the reaction flask with 1 mL of cold water and add to the beaker.
-
The product will precipitate immediately as a white/off-white solid.
-
Stir for 10 minutes to ensure all acid is diluted and removed from the crystal lattice.
5. Purification
-
Filter the solid using a Hirsch funnel (vacuum filtration).
-
Wash the cake with cold water (3 x 5 mL) until the filtrate is pH neutral.
-
Recrystallization: Dissolve the crude solid in the minimum amount of boiling 95% ethanol. Allow to cool slowly to room temperature, then refrigerate at 4 °C.
-
Collect the crystals and dry under vacuum/desiccator.
Quality Control & Validation (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must pass the following QC checkpoints.
Checkpoint A: Yield & Physical Properties[4][5]
-
Target Yield: 75–85% (based on labeled precursor).
-
Appearance: Colorless to pale yellow needles.
-
Melting Point: 185–188 °C (Lit. value for 4-methylumbelliferone).[3]
-
Fluorescence: Dissolve a trace amount in water/ethanol with a drop of base (NaOH). Intense blue fluorescence under 365 nm UV light confirms the formation of the coumarin fluorophore.
Checkpoint B: NMR Structural Confirmation
The
| Spectroscopy | Expected Signal Behavior |
| The methyl protons (approx. | |
| The vinyl proton at C3 (approx. | |
| Two massively enhanced signals compared to natural abundance carbons: 1. C3 (Vinyl C): |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Tar | Temperature too high during acid addition. | Ensure strict 0 °C cooling during acid addition. Keep reaction temp < 30 °C. |
| Product is Pink/Red | Oxidation of resorcinol. | Use recrystallized resorcinol. Perform reaction under N |
| No Precipitation | Acid concentration too high in quench. | Add more ice/water to the quench beaker. The product is partially soluble in strong acid. |
References
-
Chemical Book. Ethyl acetoacetate-2,4-13C2 Product Properties. (Accessed 2025).[2][4] Link
-
Sigma-Aldrich. Ethyl acetoacetate-2,4-13C2 Specification Sheet. (Accessed 2025).[2][4] Link
-
von Pechmann, H., & Duisberg, C. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft.[2][5] (Classic Mechanism Reference). Link
-
Sahoo, P. K., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry.[6] (Mechanistic Validation). Link
-
Fisher Scientific. Resorcinol Safety Data Sheet and Properties.Link
Sources
Procedure for Knoevenagel condensation using Ethyl acetoacetate-2,4-13C2
Application Note: Knoevenagel Condensation using Ethyl Acetoacetate-2,4- C
Abstract & Utility
This application note details the protocol for utilizing Ethyl acetoacetate-2,4-
The inclusion of
Chemical Basis & Retrosynthesis
The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound (Ethyl acetoacetate) to a carbonyl group (Aldehyde) followed by dehydration.
Isotope Tracking
In Ethyl acetoacetate-2,4-
-
C2 (Methylene): The nucleophilic site. This carbon forms the new C=C bond.
-
C4 (Methyl): The terminal methyl group. This label is chemically passive during condensation but essential for downstream structural verification (e.g., tracking the acetyl group in Hantzsch synthesis).
Reaction Scheme:
Mechanistic Visualization
The following diagram illustrates the carbon flow, highlighting the labeled positions in red.
Figure 1: Mechanistic pathway focusing on the activation of the labeled C2 methylene.
Experimental Protocol (Microsynthesis Scale)
Note: Isotope reagents are high-value. This protocol is optimized for 1.0 mmol scale to maximize yield and minimize waste.
Materials & Reagents
| Component | Equivalents | Amount (1 mmol scale) | Role |
| Ethyl acetoacetate-2,4- | 1.0 eq | ~132.1 mg (adjust for MW) | Limiting Reagent |
| Aldehyde (e.g., Benzaldehyde) | 1.05 eq | Varies (MW dependent) | Electrophile |
| Piperidine | 0.05 eq | 5 µL | Base Catalyst |
| Glacial Acetic Acid | 0.05 eq | 3 µL | Acid Co-catalyst |
| Toluene (Anhydrous) | Solvent | 2.0 mL | Azeotropic medium |
| Molecular Sieves (4Å) | Desiccant | 100 mg | Water removal |
Step-by-Step Methodology
Figure 2: Microsynthesis workflow ensuring anhydrous conditions and maximum recovery.
Detailed Steps:
-
Preparation: Oven-dry a 5 mL reaction vial with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon. Add activated 4Å molecular sieves.
-
Solvation: Dissolve the Aldehyde (1.05 eq) and Ethyl acetoacetate-2,4-
C (1.0 eq) in anhydrous Toluene (2 mL).-
Why Toluene? It allows for azeotropic removal of water (absorbed by sieves) which drives the equilibrium forward.[1]
-
-
Catalysis: Premix Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq) in 100 µL of Toluene, then add dropwise to the reaction vial.
-
Reaction: Stir the mixture.
-
Standard Aldehydes: Room temperature for 2–4 hours.
-
Hindered/Electron-rich Aldehydes: Heat to 60–80°C.
-
-
Monitoring: Monitor consumption of the labeled EAA by TLC or LC-MS.
-
Note: The product will likely be UV active.
-
-
Workup:
-
Dilute with Ethyl Acetate (10 mL).
-
Wash with 1M HCl (5 mL) to remove piperidine.
-
Wash with Saturated NaHCO
and Brine. -
Dry over MgSO
, filter, and concentrate
-
-
Purification: Purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
Quality Control & Data Interpretation
Expected NMR Signatures
The
| Position | Coupling Observation | ||
| C4 (Methyl) | ~30 ppm (sp3) | ~26-30 ppm (sp3) | Enhanced Singlet (High Intensity) |
| C2 (Methylene) | ~50 ppm (sp3) | ~125-145 ppm (sp2) | Enhanced Singlet; Significant downfield shift due to conjugation |
| C3 (Carbonyl) | ~200 ppm (Natural Abundance) | ~195 ppm (Natural Abundance) | May show weak satellites from |
-
Interpretation: The disappearance of the C2 signal at ~50 ppm and the appearance of a strong alkene signal at ~130-140 ppm confirms the condensation.
-
Coupling: Because C2 and C4 are separated by C3, no strong
coupling is observed between the labels.
Mass Spectrometry (MS)
-
M+2 Peak: The parent ion
will appear at a mass 2 units higher than the unlabeled standard. -
Fragmentation: Fragmentation patterns will show retention of +1 or +2 mass units depending on whether the acetyl group (containing C4) is cleaved.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Water accumulation reversing the equilibrium.
-
Solution: Replace molecular sieves or use a Dean-Stark trap (if scaling up >1g).
-
-
Knoevenagel vs. Michael Addition:
-
Issue: If the reaction runs too long with excess EAA, a second molecule of EAA may attack the product (Michael addition), forming a bis-adduct.
-
Prevention: Use a slight excess of the Aldehyde, not the EAA. Monitor strictly.
-
-
Isotope Scrambling:
-
Under standard Knoevenagel conditions, scrambling of the C2/C4 positions is not observed. The integrity of the label positions is maintained.
-
References
-
Reaction Mechanism & General Protocol
-
Isotope Reagent Properties (Ethyl Acetoacetate)
-
Applications in Drug Synthesis (Dihydropyridines)
-
Hu, Y., et al. (2021). Synthesis of Stable Isotope Labeled 13C4-1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. Chinese Journal of Organic Chemistry, 41(2), 788-794. Retrieved from [Link]
-
-
NMR Coupling Data
Application Note: Bio-Organic Synthesis and Metabolic Tracing of Vitamin Scaffolds using Ethyl Acetoacetate-2,4-13C2
[1]
Executive Summary
This guide details the application of Ethyl acetoacetate-2,4-13C2 as a strategic precursor in the synthesis and metabolic tracking of vitamin structures.[1] Unlike uniformly labeled precursors, the specific 2,4-labeling pattern of this acetoacetate derivative allows for precise regioselective tracking of carbon backbones without signal overcrowding in NMR spectroscopy.[1]
We focus on two high-value applications:
-
Chemo-Enzymatic Synthesis of Vitamin B6 (Pyridoxine) Analogs: A hybrid workflow combining the classic Hantzsch condensation with enzymatic resolution to generate isotopically defined heterocyclic cores.[1]
-
Metabolic Flux Analysis (MFA) of Vitamin E (Tocopherol) Biosynthesis: Using EAA-2,4-13C2 as an alternative carbon source to probe the mevalonate pathway and isoprenoid side-chain assembly in eukaryotic systems.[1]
Precursor Profile & Mechanistic Logic
Ethyl Acetoacetate-2,4-13C2 contains stable carbon-13 isotopes at the methylene (C2) and the terminal methyl (C4) positions.[1]
-
Chemical Structure:
[1] -
Labeling Logic:
-
C4 (Methyl): Tracks the formation of pendant methyl groups in heterocycles or the distal ends of acetate units in polyketides.
-
C2 (Methylene): Tracks the nucleophilic carbon in Knoevenagel-type condensations, ending up as ring carbons in pyridines.[1]
-
-
Why 2,4-Labeling? In dimerization reactions (common in vitamin synthesis), this pattern often results in products where labeled carbons are separated by unlabeled carbons.[1] This "sparse labeling" reduces complex
couplings in NMR, simplifying structural elucidation.[1]
Application I: Chemo-Enzymatic Synthesis of [13C]-Vitamin B6
Vitamin B6 (Pyridoxine) synthesis relies on constructing a pyridine ring.[1] The Hantzsch Ester Synthesis is the most robust organic route, which can be coupled with enzymatic hydrolysis for "bio-organic" specificity.[1]
Mechanistic Pathway (Carbon Flow)[1]
In the Hantzsch synthesis, two equivalents of EAA-2,4-13C2 condense with one equivalent of an aldehyde (e.g., formaldehyde or an amino-aldehyde derivative) and ammonia.[1]
-
Input: 2x EAA-2,4-13C2.
-
Fate of C4 (
): Becomes the methyl substituents at positions 2 and 6 of the pyridine ring. -
Fate of C2 (
): Becomes the ring carbons at positions 3 and 5. -
Result: A symmetrical Pyridine labeled at the 3,5-ring positions and the 2,6-methyl groups.[1]
Visualization: Hantzsch Carbon Flow[1]
Caption: Carbon flow from EAA-2,4-13C2 into the Pyridine scaffold. Note the specific incorporation into ring C3/C5 and substituent Methyls.
Detailed Protocol: Hantzsch-Lipase Route
Step 1: Chemical Condensation (Hantzsch)
-
Reagents: Dissolve Ethyl acetoacetate-2,4-13C2 (20 mmol, 2.64 g) and Formaldehyde (37% aq, 10 mmol) in Ethanol (30 mL).
-
Ammonia Addition: Add Ammonium Acetate (10 mmol) or aqueous Ammonia (25%, 1.5 mL).
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]
-
Workup: Cool to 0°C. The 1,4-dihydropyridine (DHP) intermediate often precipitates as a yellow solid.[1] Filter and recrystallize from ethanol.
-
Oxidation (Aromatization): Dissolve DHP (5 mmol) in DCM. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (5.5 mmol) and stir at RT for 1 hour to aromatize the ring into the pyridine diester.
Step 2: Enzymatic Resolution (Bio-Organic Step) To generate the asymmetric functionality required for Vitamin B6 (which is not symmetrical), use a lipase to selectively hydrolyze one ester.[1]
-
Buffer: Suspend the Pyridine Diester (1 mmol) in Phosphate Buffer (pH 7.0, 50 mL) containing 10% DMSO.
-
Enzyme: Add Lipase from Candida rugosa (CRL) (100 mg, >700 units/mg).
-
Incubation: Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor pH stat (maintain pH 7.0 with 0.1 M NaOH). The reaction stops after mono-hydrolysis (approx 24-48h).
-
Extraction: Acidify to pH 3 and extract with Ethyl Acetate.
-
Result: 3,5-dicarboxylate mono-ester, a key chiral-equivalent precursor for reduction to Pyridoxine.[1]
Application II: Metabolic Flux Analysis (MFA) of Vitamin E
Vitamin E (
EAA-2,4-13C2 serves as a unique probe because it hydrolyzes intracellularly into two acetyl-CoA units (or acetoacetyl-CoA), feeding the MVA pathway with a distinct isotope signature (
Metabolic Pathway Tracing[1]
-
Hydrolysis: EAA-2,4-13C2
Acetoacetate + Ethanol.[1] -
Activation: Acetoacetate
Acetoacetyl-CoA.[1] -
MVA Entry: Acetoacetyl-CoA + Acetyl-CoA
HMG-CoA Mevalonate.[1] -
Isoprenoid Assembly: Mevalonate
IPP/DMAPP Geranylgeranyl-PP Phytyl-PP.[1]
Labeling Pattern: If EAA-2,4-13C2 enters as Acetoacetyl-CoA (intact): It preserves the C2-C4 bond. If EAA-2,4-13C2 hydrolyzes to Acetate: It generates [2-13C]Acetate pool.[1] Distinction: The ratio of isotopomers in the final phytol chain allows researchers to calculate the rate of de novo fatty acid/isoprenoid synthesis vs. recycling.
Visualization: MFA Pathway[1]
Caption: Metabolic routing of EAA-2,4-13C2 into the isoprenoid tail of Vitamin E. Dashed line indicates direct Acetoacetyl-CoA utilization.[1]
Protocol: Algal Feeding Study (MFA)[1]
Objective: Determine carbon flux into Vitamin E in Chlamydomonas reinhardtii or Euglena gracilis.
-
Culture Conditions: Cultivate algae in TAP medium (Tris-Acetate-Phosphate) to mid-log phase (
cells/mL). -
Tracer Spike: Replace standard acetate source with a mixture of Unlabeled Acetate (90%) and Ethyl Acetoacetate-2,4-13C2 (10%) (Total concentration 10 mM).
-
Note: EAA is used here to specifically probe the acetoacetyl-CoA node.[1]
-
-
Incubation: Incubate for 24 hours under constant light (
). -
Quenching: Harvest cells by rapid centrifugation (4000g, 2 min). Wash twice with ice-cold PBS.[1]
-
Extraction: Resuspend pellet in Ethanol:Hexane (1:1) containing 0.1% BHT (antioxidant).[1] Vortex and sonicate.
-
Saponification: Add KOH (10% in methanol) and heat at 60°C for 30 mins to release esterified tocopherols.
-
Analysis: Extract unsaponifiable fraction with Hexane. Analyze by GC-MS (SIM mode).
-
Target Ions: Look for mass shifts in the fragmentation ions of the phytol tail (e.g., m/z 430 -> 432, 434...).[1]
-
Data Summary & QC Parameters
| Parameter | Specification / Expected Outcome |
| Precursor Purity | |
| NMR Signature (B6) | In Pyridine product: No |
| MS Shift (MFA) | Expect |
| Storage | Store EAA-2,4-13C2 at 2-8°C. Hygroscopic; keep under Nitrogen. |
References
-
Sigma-Aldrich. (n.d.).[1][2] Ethyl acetoacetate-2,4-13C2 Product Sheet. Retrieved from
-
Bachmann, T., & Rychlik, M. (2018).[1] Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117.[1]
-
Hantzsch, A. (1881).[1][3] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[1] Berichte der deutschen chemischen Gesellschaft. (Classic Mechanism Reference).
-
Metallo, C. M., et al. (2009).[1] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.[1][4]
-
Mène-Saffrané, L., & Pellaud, S. (2017).[1][5] Current strategies for vitamin E biofortification of crops. Current Opinion in Biotechnology, 44, 189-197.[1][5] (Biosynthesis Pathway Reference).[1]
Sources
Troubleshooting & Optimization
Troubleshooting hydrolysis rates of Ethyl acetoacetate-2,4-13C2 in aqueous media
Introduction: The Stability Triangle
Ethyl acetoacetate (EAA) labeled at the 2 and 4 positions (
This guide addresses the specific kinetic and analytical challenges of working with this isotope-labeled compound in aqueous environments.
Module 1: The pH Minefield (Hydrolysis & Decarboxylation)
User Complaint: "My compound disappears rapidly in acidic buffers, but I don't see the expected hydrolysis product (acetoacetic acid)."
Root Cause: You are witnessing a cascade reaction. In acidic media, EAA undergoes hydrolysis to acetoacetic acid, which is thermally unstable and spontaneously decarboxylates to acetone and
The Mechanism:
-
Acid Hydrolysis: Ester cleavage yields Acetoacetic acid-2,4-13C2.
-
Decarboxylation: The free acid decomposes ~50 times faster than its anion.[1][2]
-
Base Hydrolysis (Saponification): Yields the stable enolate anion, unless the base is too strong/concentrated, triggering Retro-Claisen condensation (cleavage into two acetate units).
Visualizing the Pathway
Figure 1: The fate of Ethyl Acetoacetate is pH-dependent. Acidic pathways lead to gas evolution (CO2), while harsh basic conditions can split the backbone entirely.
Troubleshooting Q&A
Q1: I need to hydrolyze the ester to the free acid for a metabolic study. How do I stop it from turning into acetone?
-
Protocol: Perform the hydrolysis at 0°C to 4°C using 1 equivalent of NaOH (Saponification).
-
Why: The decarboxylation reaction has a high activation energy (
). Lowering the temperature suppresses this step while allowing the faster ionic saponification to proceed. -
Stabilization: Do not acidify to pH < 4 unless immediately using the compound. Store as the carboxylate salt (pH ~7-8), which decomposes ~50x slower than the free acid [1].
Q2: I see two acetate peaks in my basic hydrolysis. Is my compound impure?
-
Diagnosis: You likely used excess strong base (e.g., >1M NaOH) or heat. This triggers Retro-Claisen condensation .
-
Mechanism: Hydroxide attacks the ketone carbonyl (C3), not just the ester, cleaving the C2-C3 bond.
-
Solution: Titrate carefully or use a milder base like
or enzymatic hydrolysis (Esterase).
Module 2: Analytical Artifacts (NMR & Isotope Effects)
User Complaint: "My 13C-NMR shows multiple sets of peaks. Is the label scrambling?"
Root Cause: This is likely Keto-Enol Tautomerism , not scrambling.[3] EAA exists in equilibrium between a keto form and an enol form.[3][4] The interconversion is slow on the NMR timescale, resulting in two distinct sets of signals.[4]
The Isotope Complication:
Because you have labels at C2 and C4 (
Data Table: Expected NMR Shifts (Aqueous/D2O)
| Carbon Position | Form | Approx.[1][3][5][6][7] Shift ( | Multiplicity | Notes |
| C4 (Methyl) | Keto | ~30.0 | Doublet | Coupled to C2 ( |
| C2 (Methylene) | Keto | ~50.0 | Doublet | Flanked by 2 carbonyls |
| C4 (Methyl) | Enol | ~21.0 | Doublet | Shielded by double bond |
| C2 (Methine) | Enol | ~90.0 | Doublet |
Note: In water (
Q3: Does the
-
Answer: Yes, via the Kinetic Isotope Effect (KIE) .
-
Explanation:
-
Hydrolysis: C2 and C4 are not at the reaction center (C1-Ester), so only a small secondary KIE is expected (
). -
Decarboxylation: This involves breaking the C2-C1 bond. Since C2 is a heavy isotope (
), a primary KIE will occur. The rate of decarboxylation for your labeled compound will be slower than the unlabeled standard.
-
-
Impact: If you are comparing rates to literature values of unlabeled EAA, expect a 2-5% retardation in the decarboxylation step.
Module 3: Experimental Protocol (Self-Validating)
To accurately measure hydrolysis rates without artifacts, use this "Quench-and-Lock" protocol.
Workflow Diagram
Figure 2: The "Quench-and-Lock" protocol prevents post-sampling degradation.
Step-by-Step Guide
-
Preparation:
-
Prepare a Quench Buffer : 1M Phosphate buffer at pH 7.0, kept on ice.
-
Internal Standard: Use a non-enolizable compound like Maleic Acid or DSS (for NMR). Do not use volatile standards if monitoring decarboxylation.
-
-
Sampling:
-
At time
, withdraw aliquot. -
IMMEDIATELY dilute 1:10 into the cold Quench Buffer.
-
Why: Neutral pH (7.0) minimizes both acid-catalyzed decarboxylation and base-catalyzed retro-Claisen cleavage.
-
-
Analysis:
-
Run analysis within 60 minutes.
-
Calculation: Sum the integrals of Keto + Enol forms for the reactant. Do not treat the Enol peak as an impurity.
-
References
-
Hay, R. W., & Bond, M. A. (1967).[1][2] Kinetics of the Decarboxylation of Acetoacetic Acid. Australian Journal of Chemistry, 20(9), 1823-1828.
-
Thermo Fisher Scientific. (2020). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note AN52327.
-
Pedersen, K. J. (1934). The Velocity of the Decomposition of Acetoacetic Acid in Water. Journal of the American Chemical Society, 56(12), 2615–2619.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. zenodo.org [zenodo.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Interpreting Mass Shift Patterns in Ethyl Acetoacetate-2,4-¹³C₂ Fragmentation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ethyl acetoacetate-2,4-¹³C₂ in their mass spectrometry-based experiments. Interpreting the fragmentation patterns of isotopically labeled compounds can be complex. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the integrity and accuracy of your results.
Foundational Concepts: Understanding Fragmentation in Ethyl Acetoacetate
Before delving into the complexities of the ¹³C labeled analogue, it is crucial to understand the fundamental fragmentation pathways of unlabeled ethyl acetoacetate (EAA) under Electron Ionization (EI). The mass spectrum of EAA is characterized by several key fragmentation mechanisms, primarily α-cleavage and the McLafferty rearrangement.[1][2]
The molecular weight of unlabeled EAA is 130.14 g/mol , resulting in a molecular ion peak ([M]⁺) at m/z 130.[3][4] The most common fragments and their origins are detailed below.
Key Fragmentation Pathways of Unlabeled Ethyl Acetoacetate
-
α-Cleavage: This involves the cleavage of the bond adjacent to a functional group. In EAA, α-cleavage occurs on either side of the ketone carbonyl group.
-
Loss of a methyl radical (•CH₃): Cleavage between C3 and C4 results in a fragment at m/z 115.
-
Loss of the ethoxy group (•OCH₂CH₃): Cleavage between the ester carbonyl carbon and the oxygen leads to a prominent acylium ion at m/z 85.[3]
-
Formation of the acylium ion ([CH₃CO]⁺): Cleavage between C2 and C3 results in the base peak at m/z 43.[1][3] This highly stable acylium ion is a characteristic feature in the mass spectra of β-keto esters.[1]
-
-
McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and an available γ-hydrogen.[5][6] In EAA, this rearrangement involves the transfer of a hydrogen atom from the ethyl group to the keto-carbonyl oxygen, followed by the elimination of a neutral ethene molecule, resulting in a fragment ion.
Interpreting Mass Shifts with Ethyl Acetoacetate-2,4-¹³C₂
The introduction of two ¹³C atoms at positions 2 and 4 (¹³CH₃CO¹³CH₂CO₂CH₂CH₃) results in a molecular weight of 132.13 g/mol .[7][8] This "M+2" shift in the molecular ion is the first and most direct indicator of successful labeling.[7][8] However, the real analytical power comes from understanding how this labeling pattern affects the downstream fragment ions.
Predicted Mass Shifts in Key Fragments
The table below summarizes the expected m/z values for the major fragments of both unlabeled and labeled EAA. Understanding these shifts is critical for confirming the position of the labels and troubleshooting unexpected results.
| Fragmentation Description | Unlabeled EAA Fragment (m/z) | ¹³C₂ Labeled EAA Fragment (m/z) | Mass Shift (Δm/z) | Labeled Carbons in Fragment? |
| Molecular Ion | 130 | 132 | +2 | Yes (C2, C4) |
| Loss of •CH₃ (α-cleavage) | 115 | 116 | +1 | Yes (C2) |
| Loss of •OCH₂CH₃ (α-cleavage) | 85 | 87 | +2 | Yes (C2, C4) |
| Acylium Ion [CH₃CO]⁺ (α-cleavage) | 43 | 44 | +1 | Yes (C4) |
| Loss of Acetyl Group [M-43] | 87 | 88 | +1 | Yes (C2) |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of Ethyl acetoacetate-2,4-¹³C₂ in a question-and-answer format.
Q1: My molecular ion peak is observed at m/z 131 instead of the expected 132. What does this indicate?
A: An M+1 peak instead of the expected M+2 strongly suggests incomplete labeling. This could stem from a few sources:
-
Contaminated Starting Material: The Ethyl acetoacetate-2,4-¹³C₂ reagent may be contaminated with unlabeled or partially labeled EAA. Always verify the isotopic purity of your standards, which should be 99 atom % ¹³C or higher.[7][8]
-
In-source Fragmentation/Reaction: While less common, certain mass spectrometer source conditions could potentially lead to hydrogen loss.
-
Incorrect Isotope Specification: Ensure the product you are using is indeed Ethyl acetoacetate-2,4-¹³C₂ and not a singly labeled variant.
Q2: I see a peak at m/z 43 in my labeled sample's spectrum. Does this mean my sample is contaminated with unlabeled EAA?
A: Not necessarily, although it warrants investigation. The peak at m/z 43 corresponds to the unlabeled acetyl cation ([CH₃CO]⁺).[1] While its presence could indicate contamination, it's also possible that it arises from natural isotopic abundance of ¹³C in other parts of the molecule or from a background source in your MS system. The critical diagnostic is the ratio of m/z 44 to m/z 43. In a pure, fully labeled sample, the peak at m/z 44 should be significantly more abundant than any peak at m/z 43. A high-intensity m/z 43 peak is a strong indicator of unlabeled impurity.
Q3: The relative abundance of my fragment ions doesn't match the reference spectrum for unlabeled EAA. Is this normal?
A: Yes, this is expected. Isotope effects can influence fragmentation probabilities. The heavier ¹³C-¹²C or ¹³C-¹³C bonds may have slightly different bond energies than the corresponding ¹²C-¹²C bonds, which can alter the relative intensities of fragment ions. The key for structural confirmation is the presence of the correct m/z shifts for each fragment, not necessarily identical relative abundances.
Q4: I am not observing the expected fragment at m/z 116 (loss of •¹³CH₃). Why might this be?
A: The m/z 115 peak (and by extension, the 116 peak in the labeled compound) is often of low abundance in the EAA spectrum.[3] Its absence could be due to low signal-to-noise in your experiment. Additionally, the stability of the resulting fragment can influence its abundance. The formation of the acylium ion at m/z 44 is a much more favorable fragmentation pathway.[6] Consider increasing the concentration of your sample or adjusting the collision energy in your MS/MS experiment to promote the formation of less favorable fragments.
Experimental Protocols & Workflows
To ensure reproducible and high-quality data, a validated experimental protocol is essential. The following provides a general workflow for the analysis of Ethyl acetoacetate-2,4-¹³C₂ by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh a small amount of Ethyl acetoacetate-2,4-¹³C₂ and dissolve it in a high-purity volatile solvent such as hexane or ethyl acetate to a stock concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a series of calibration standards at appropriate concentrations for your instrument's sensitivity (e.g., 0.1, 1, 10, 100 µg/mL).
-
Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., Ethyl heptadecanoate) to all samples and standards.[9]
-
Injection: Transfer the final solutions to GC vials for analysis.
GC-MS Analysis Protocol
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[10]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 250°C.[10]
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector: Split/splitless injector at 250°C.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Data Analysis Workflow
The logical flow for analyzing the resulting data is crucial for accurate interpretation.
Caption: Data analysis workflow for labeled EAA.
Visualizing Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for both unlabeled and labeled ethyl acetoacetate.
Unlabeled Ethyl Acetoacetate Fragmentation
Caption: Major EI fragmentation of unlabeled EAA.
Labeled Ethyl Acetoacetate-2,4-¹³C₂ Fragmentation
Caption: Predicted EI fragmentation of labeled EAA.
References
- BenchChem. (n.d.). Technical Support Center: Stable Isotope Labeling.
- BenchChem. (n.d.). A Spectroscopic Showdown: Unmasking the Structural Nuances of β- and γ-Keto Esters.
- Hilaris Publisher. (2022). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Journal of Forensic Research.
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). Ethyl acetoacetate teaches you Organic spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Zahedkargaran, H., & Smith, L. R. (2011). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 88(3), 346-348. [Link]
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry.
-
National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1979. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. Ethyl acetoacetate [webbook.nist.gov]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Ethyl acetoacetate-2,4-13C2 13C 99atom 77504-74-6 [sigmaaldrich.com]
- 8. Ethyl acetoacetate-2,4-13C2 13C 99atom 77504-74-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Solubility & Stability of Ethyl Acetoacetate-2,4-13C2
Reagent Status: High-Value Isotopic Standard
CAS: 141-97-9 (Unlabeled parent)
Labeling:
Executive Summary & Critical Warnings
Ethyl Acetoacetate-2,4-13C2 (EAA-
The three most common user errors are:
-
Over-saturation in aqueous buffers: EAA is not fully miscible with water (Solubility limit: ~12% w/v).
-
Misinterpreting Tautomerism: In polar solvents, EAA exists as a slow-exchanging mixture of Keto and Enol forms, causing "ghost peaks" in NMR that look like impurities.
-
Solvent-Induced Degradation: Dissolving EAA in Methanol causes rapid transesterification, chemically altering your standard.
The Solubility Matrix: Understanding the Environment
Before preparing your stock solution, consult the matrix below. The choice of solvent dictates not just solubility, but the molecular identity of your tracer.
Solvent Compatibility Table
| Solvent | Solubility Rating | Stability Risk | Technical Notes |
| DMSO | Excellent (Miscible) | Low | Recommended for Stock. High stability; slows proton exchange. |
| Water / PBS | Limited (~130 g/L) | Medium | Prone to hydrolysis at non-neutral pH. Subject to "salting out" in high ionic strength buffers. |
| Methanol | Excellent | CRITICAL | DO NOT USE. Causes Transesterification (Ethyl |
| Ethanol | Excellent | Low | Safe. If transesterification occurs, it exchanges Ethyl for Ethyl (invisible). |
| Acetonitrile | Excellent | Low | Good for LC-MS preps. Avoid if basic additives are present. |
Mechanism of Action: Why Polar Solvents Complicate Analysis
In polar solvents, EAA-
Figure 1: Reaction Pathways & Solubility Risks The following diagram illustrates the fate of EAA in different solvent environments.
Caption: Figure 1.[1][2][3] In DMSO (Green zone), EAA remains stable but tautomerizes. In Methanol or acidic/basic Water (Red zone), chemical identity is lost via reaction.
Troubleshooting Guide (FAQ Format)
Scenario A: "My NMR spectrum shows split peaks and 'impurities' around the baseline."
Diagnosis: This is likely Keto-Enol Tautomerism , not degradation.
-
The Science: EAA exists in equilibrium. In non-polar solvents (like
), the Enol form is stabilized (~10-15%) by intramolecular hydrogen bonding. In polar solvents (DMSO- , ), the solvent disrupts this bond, pushing the equilibrium toward the Keto form, but the exchange rate is slow on the NMR timescale. -
The Isotope Effect: With
C labeling at positions 2 and 4, you will see large coupling constants ( or ) that further split these signals. -
Validation Step:
-
Do not discard.
-
Run a variable temperature NMR (raise temp to 40-50°C).
-
Result: If the peaks coalesce or the ratio changes reversibly, it is tautomerism. If peaks remain distinct and sharp, it may be degradation.
-
Scenario B: "I added the compound to my PBS buffer and it turned cloudy/precipitated."
Diagnosis: Solubility Limit Exceeded ("Salting Out").
-
The Science: While soluble in pure water up to ~130 g/L, EAA's solubility drops drastically as ionic strength increases (e.g., 10x PBS or high-salt media). The ions compete for water molecules, forcing the hydrophobic ethyl chain of EAA out of solution.
-
The Fix:
-
Pre-dissolve EAA in a small volume of DMSO or Ethanol (make a 100x stock).
-
Add this stock dropwise to the vortexing buffer.
-
Ensure final concentration is < 10 mg/mL for high-salt buffers.
-
Scenario C: "LC-MS shows a mass shift of -14 Da."
Diagnosis: Transesterification.[4][5]
-
The Science: You likely used Methanol as a solvent or mobile phase. Methanol attacks the carbonyl, swapping the Ethyl group (-OCH
CH , mass 45) for a Methyl group (-OCH , mass 31). Net loss = 14 Da. -
The Fix: This is irreversible. You must re-synthesize or repurchase. Always use Acetonitrile or Ethanol for LC-MS prep.
Validated Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution (Recommended)
Use this for long-term storage and aliquoting.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 1 M stock (approx. 130 mg/mL).
-
Procedure:
-
Weigh EAA-
C into a glass vial (avoid polystyrene). -
Add DMSO.
-
Vortex for 30 seconds. Solution should be clear and colorless.[4]
-
QC Check: No sonication required. If particles remain, check water content of DMSO.
-
-
Storage: -20°C. DMSO freezes at 19°C; thaw completely at room temperature before use to avoid concentration gradients.
Protocol 2: Preparation of Aqueous Working Solution
Use immediately. Do not store.
-
Calculation: Determine target concentration (must be < 100 mM or < 1.3% w/v for safety).
-
Cosolvent Method (Preferred):
-
Dissolve EAA-
C in Ethanol (10% of final volume). -
Slowly add Water/Buffer (90% of final volume) while stirring.
-
-
Direct Addition Method:
-
Add EAA-
C to water. -
Vortex vigorously for 2-3 minutes. EAA is dense (1.029 g/mL) and sinks; it requires kinetic energy to disperse and dissolve.
-
pH Check: EAA is slightly acidic.[4] If using unbuffered water, check pH. Hydrolysis accelerates at pH < 4 or pH > 9.
-
References & Authority
-
PubChem. Ethyl Acetoacetate (Compound Summary). National Library of Medicine. [Link]
-
N.T.N.U. Transesterification of Ethyl Acetate/Acetoacetate.[Link]
-
Cited for: Mechanism of transesterification in methanol.[11]
-
Sources
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Buy Ethyl Aceto Acetate at Affordable Rates, CAS No: 141-97-9 [leochemo.in]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. アセト酢酸エチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ETHYL ACETOACETATE [qingdaodyes.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Verifying Isotopic Purity of Ethyl Acetoacetate-2,4-¹³C₂ via Mass Spectrometry: A Comparative Guide
<
For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is paramount for the validity of studies involving stable isotope-labeled compounds. This guide provides an in-depth, technical comparison of mass spectrometry-based methods for verifying the isotopic purity of Ethyl acetoacetate-2,4-¹³C₂, a crucial building block in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.
The Critical Role of Isotopic Purity Verification
Stable isotope-labeled compounds, such as Ethyl acetoacetate-2,4-¹³C₂, serve as invaluable tracers in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis.[1] The accuracy of these applications hinges on the precise knowledge of the isotopic enrichment of the labeled compound. Mass spectrometry (MS) stands as the primary analytical technique for this purpose due to its high sensitivity and ability to differentiate between isotopologues based on their mass-to-charge ratio (m/z).[1]
This guide will compare two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), coupled with high-resolution mass spectrometry, for the robust determination of the isotopic purity of Ethyl acetoacetate-2,4-¹³C₂.
Understanding the Analyte: Ethyl Acetoacetate
Ethyl acetoacetate (EAA) is a β-keto ester with the chemical formula C₆H₁₀O₃ and a molecular weight of approximately 130.14 g/mol .[2][3] The doubly labeled isotopologue, Ethyl acetoacetate-2,4-¹³C₂, has a molecular weight of approximately 132.13 g/mol .[4] Understanding the inherent fragmentation behavior of the unlabeled EAA is crucial for interpreting the mass spectra of its labeled counterpart.
Electron Ionization Fragmentation of Ethyl Acetoacetate
Under Electron Ionization (EI), ethyl acetoacetate undergoes characteristic fragmentation. Key fragments include the molecular ion ([M]⁺) at m/z 130, and prominent fragment ions at m/z 115 (loss of a methyl group), m/z 88 (loss of an acetyl group), and a base peak at m/z 43, corresponding to the acylium ion ([CH₃CO]⁺).[5][6]
Comparative Analysis of Ionization Techniques
The choice of ionization technique significantly impacts the quality and interpretability of the mass spectrum for isotopic purity analysis.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[7] | A high voltage is applied to a liquid to create an aerosol, resulting in "soft" ionization with minimal fragmentation.[8][9] |
| Molecular Ion | The molecular ion may be weak or absent for some compounds due to extensive fragmentation.[7] | The protonated molecule ([M+H]⁺) or other adducts are typically the most abundant ions, preserving the molecular weight information.[8][9] |
| Structural Information | Rich fragmentation patterns provide detailed structural information.[7] | Limited fragmentation in the source; structural information is obtained through tandem MS (MS/MS).[8] |
| Sample Introduction | Typically coupled with Gas Chromatography (GC) for volatile compounds.[10] | Commonly coupled with Liquid Chromatography (LC) for a wider range of compounds, including those that are less volatile or thermally labile.[11] |
| Suitability for Isotopic Purity | Can be effective if the molecular ion or a large, characteristic fragment containing the labeled positions is abundant and well-resolved. | Often preferred due to the high abundance of the molecular ion, simplifying the direct comparison of isotopologue abundances. |
Experimental Workflow for Isotopic Purity Determination
The following workflow provides a structured approach to verifying the isotopic purity of Ethyl acetoacetate-2,4-¹³C₂.
Caption: A generalized workflow for determining isotopic purity via mass spectrometry.
Detailed Experimental Protocols
Protocol 1: GC-EI-MS for Isotopic Purity Analysis
This method is suitable for the volatile nature of ethyl acetoacetate.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of unlabeled Ethyl Acetoacetate in a suitable volatile solvent (e.g., ethyl acetate).
-
Prepare a 1 mg/mL stock solution of Ethyl acetoacetate-2,4-¹³C₂ in the same solvent.
-
Prepare serial dilutions of both stock solutions to determine the linear range of the instrument.
2. GC-MS Parameters:
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Initial temperature 50°C, hold for 1 min, ramp at 10°C/min to 200°C, hold for 2 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Mass Analyzer: High-resolution analyzer (e.g., TOF or Orbitrap).
-
Scan Range: m/z 40-200.
-
3. Data Analysis:
-
Acquire the mass spectrum of the unlabeled ethyl acetoacetate to confirm its fragmentation pattern and retention time.
-
Acquire the mass spectrum of the labeled ethyl acetoacetate.
-
Focus on the molecular ion cluster (around m/z 132 for the labeled compound).
-
Extract the ion chromatograms for the M+0, M+1, and M+2 ions of the molecular ion cluster.
-
Integrate the peak areas for each isotopologue.
-
Correct the observed intensities for the natural abundance of ¹³C in the unlabeled portion of the molecule.[13]
-
Calculate the isotopic purity based on the corrected relative abundances of the M+2 ion.
Protocol 2: LC-ESI-MS for Isotopic Purity Analysis
This method is advantageous for its soft ionization, which preserves the molecular ion.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of unlabeled Ethyl Acetoacetate in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).
-
Prepare a 1 mg/mL stock solution of Ethyl acetoacetate-2,4-¹³C₂ in the same solvent.
-
Prepare serial dilutions for analysis.
2. LC-MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: High-resolution analyzer (e.g., TOF or Orbitrap).
-
Scan Range: m/z 100-200.
-
3. Data Analysis:
-
Acquire the mass spectrum of the unlabeled ethyl acetoacetate to identify the [M+H]⁺ ion (m/z 131).
-
Acquire the mass spectrum of the labeled ethyl acetoacetate and identify the [M+H]⁺ ion (m/z 133).
-
Extract the ion chromatograms for the [M+H]⁺, [M+1+H]⁺, and [M+2+H]⁺ ions.
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C in the unlabeled portion of the molecule.[13]
-
Calculate the isotopic purity from the corrected relative abundance of the [M+2+H]⁺ ion.
Data Interpretation and Purity Calculation
The fundamental principle of isotopic purity calculation involves correcting the measured ion intensities for the contribution of naturally occurring heavy isotopes.[13]
Conceptual Data Analysis Flow:
Caption: The logical steps involved in calculating isotopic purity from raw mass spectral data.
Example Calculation:
Let's assume the following integrated peak areas for the [M+H]⁺ cluster of Ethyl acetoacetate-2,4-¹³C₂:
-
m/z 133 (M+2): 1,000,000
-
m/z 132 (M+1): 50,000
-
m/z 131 (M+0): 10,000
The contribution of natural ¹³C from the four unlabeled carbon atoms in the molecule needs to be subtracted from the M+1 and M+2 signals. A detailed correction algorithm is required for precise calculation, but a simplified concept is to use the isotopologue distribution of the unlabeled compound to deconvolve the spectrum of the labeled compound.[13][14]
Comparison of Methods and Recommendations
| Aspect | GC-EI-MS | LC-ESI-MS | Recommendation |
| Sensitivity | High for volatile compounds. | Generally high, especially for polar compounds. | Both are highly sensitive, but ESI might offer better sensitivity for EAA due to the formation of stable protonated molecules. |
| Robustness | Well-established and robust for routine analysis. | Robust, but susceptible to matrix effects and ion suppression. | GC-EI-MS is often considered more robust for routine QC of volatile compounds. |
| Ease of Interpretation | Fragmentation can complicate the spectrum, but also provides structural confirmation. | The simple spectrum dominated by the molecular ion simplifies isotopic purity calculations. | For the specific purpose of isotopic purity, the simplicity of the ESI spectrum is advantageous. |
| Throughput | GC run times can be longer. | UHPLC can offer very fast analysis times. | LC-ESI-MS generally offers higher throughput. |
Overall Recommendation:
For the verification of isotopic purity of Ethyl acetoacetate-2,4-¹³C₂, LC-ESI-MS with a high-resolution mass analyzer is the recommended method. The soft ionization ensures that the molecular ion is the most abundant species, which simplifies the data analysis and leads to a more direct and accurate determination of the isotopic enrichment. While GC-EI-MS is a viable alternative, the potential for fragmentation of the molecular ion adds a layer of complexity to the data interpretation.
Conclusion
The accurate determination of isotopic purity is a critical quality control step in the use of stable isotope-labeled compounds. By carefully selecting the appropriate mass spectrometric technique and employing a rigorous data analysis workflow, researchers can confidently verify the isotopic enrichment of Ethyl acetoacetate-2,4-¹³C₂. This guide provides the foundational knowledge and practical protocols to achieve this with a high degree of scientific integrity.
References
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2017). Analytical Chemistry. [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). Journal of Mass Spectrometry. [Link]
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018). PubMed. [Link]
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. [Link]
-
Ethyl acetoacetate 乙酰乙酸乙酯 teaches you Organic spectroscopy… brush up?????. (2014). WordPress. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. [Link]
-
Mass spectrum fragmentation of ethyl acetate. (2024). Chemistry Stack Exchange. [Link]
-
Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. (2016). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Mass Spectra of β-Keto Esters. (n.d.). ResearchGate. [Link]
-
Ethyl acetoacetate. (n.d.). NIST WebBook. [Link]
-
mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
-
Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. (2007). Journal of Chemical Education. [Link]
-
The Acylation of β-Keto Ester Dianions. (n.d.). Journal of Organic Chemistry. [Link]
-
Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. (2016). Environmental Science & Technology. [Link]
-
Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. (2016). Metabolites. [Link]
-
Solved The mass spectrum of ethyl acetoacetate is shown. (2022). Chegg. [Link]
-
Isotopic labeling. (n.d.). Wikipedia. [Link]
-
Electrospray ionization. (n.d.). Wikipedia. [Link]
-
Electron Ionization. (2022). Chemistry LibreTexts. [Link]
-
Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. (n.d.). ACS Publications. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). International Journal of Analytical Chemistry. [Link]
-
Structural characterization of wax esters by electron ionization mass spectrometry. (2017). Journal of Lipid Research. [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
-
Ethyl acetoacetate. (n.d.). NIST WebBook. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Ethyl acetoacetate [webbook.nist.gov]
- 3. Ethyl acetoacetate [webbook.nist.gov]
- 4. isotope.com [isotope.com]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Tracking of Mitochondrial Acetyl-CoA Flux: A Comparative Guide to Ethyl Acetoacetate-2,4-13C2 Validation
Executive Summary
In the validation of metabolic models, the accurate resolution of mitochondrial versus cytosolic Acetyl-CoA pools remains a significant analytical bottleneck. While [U-13C]Glucose and [U-13C]Glutamine are standard for central carbon metabolism, they often fail to discretely resolve ketone body oxidation rates or the specific contribution of acetoacetate to lipogenesis due to rapid isotopic dilution and cytosolic/mitochondrial scrambling.
This guide evaluates Ethyl Acetoacetate-2,4-13C2 (EAA-2,4-13C2) as a high-specificity alternative. Unlike free acetoacetate, which is chemically unstable, or acetate, which suffers from promiscuous activation (ACSS1 vs. ACSS2), EAA serves as a stable, membrane-permeable "trojan horse" for delivering precise isotopomers directly into the mitochondrial ketone oxidation pathway.
Part 1: The Mechanistic Advantage
To validate a metabolic model, one must perturb the system with a tracer that has a distinct, predictable fate. EAA-2,4-13C2 offers three distinct advantages over traditional tracers:
Chemical Stability & Permeability
Free acetoacetate spontaneously decarboxylates to acetone and carbon dioxide at physiological temperatures, making precise concentration control impossible. Ethyl acetoacetate is an ester prodrug; it is chemically stable in media but rapidly hydrolyzed by intracellular carboxylesterases (e.g., PnbA homologs) upon entry, releasing the active tracer in situ.
Exclusive Mitochondrial Entry (The "SCOT" Filter)
Unlike Acetate-13C, which can be activated in the cytosol (by ACSS2) for direct lipogenesis, acetoacetate derived from EAA must be activated by Succinyl-CoA:3-ketoacid CoA transferase (SCOT/OXCT1) . This enzyme is exclusively mitochondrial. Therefore, any label from EAA appearing in cytosolic fatty acids must have passed through the mitochondria and been exported as citrate. This makes EAA the gold standard for validating cataplerotic flux models .
The Isotopomer Logic (2,4-13C2 Specificity)
The specific 2,4-labeling pattern is engineered to simplify Mass Isotopomer Distribution (MID) analysis.
-
Tracer: Ethyl Acetoacetate-2,4-13C2 (
) -
Hydrolysis: Acetoacetate-2,4-13C2
-
Thiolysis: Cleavage by thiolase yields two molecules of Acetyl-CoA.
-
Fragment 1 (C4-C3): Becomes [2-13C]Acetyl-CoA (Methyl labeled).
-
Fragment 2 (C2-C1): Becomes [2-13C]Acetyl-CoA (Methyl labeled).
-
Result: The tracer generates a uniform pool of [2-13C]Acetyl-CoA (M+1) . This allows for dual-tracer experiments where Glucose (generating M+2 Acetyl-CoA) and EAA (generating M+1 Acetyl-CoA) can be used simultaneously to resolve fuel competition.
Part 2: Comparative Performance Analysis
The following table compares EAA-2,4-13C2 against standard alternatives for validating TCA cycle and lipogenic models.
Table 1: Tracer Performance Matrix
| Feature | [U-13C]Glucose | [1,2-13C]Acetate | Ethyl Acetoacetate-2,4-13C2 |
| Primary Entry | Glycolysis (Cytosol) | ACSS1 (Mito) / ACSS2 (Cyto) | SCOT/OXCT1 (Mitochondria) |
| Acetyl-CoA Label | [1,2-13C] (M+2) | [1,2-13C] (M+2) | [2-13C] (M+1) |
| Pathway Specificity | Low (Global carbon source) | Medium (Lipogenesis bias) | High (Ketolysis/Mito-Flux) |
| Stability | High | High | High (Pro-drug form) |
| Model Validation | Glycolysis/TCA total flux | DNL (De Novo Lipogenesis) | Mitochondrial Anaplerosis & Ketolysis |
| Interference | PPP scrambling | Background activation | Minimal (Requires Esterase) |
Part 3: Pathway Visualization & Carbon Mapping
The following diagram illustrates the intracellular fate of Ethyl Acetoacetate-2,4-13C2. Note the conversion of the 4-carbon ketone into two identical 2-carbon Acetyl-CoA units, both labeled at the methyl position (red nodes).
Caption: Figure 1. Metabolic fate of Ethyl Acetoacetate-2,4-13C2. Hydrolysis and thiolysis yield a uniform pool of [2-13C]Acetyl-CoA, labeling the TCA cycle (Citrate) and exported lipids.
Part 4: Experimental Validation Protocol
This protocol describes the "Isotopic Non-Stationary" approach, which is critical for determining flux rates rather than just steady-state contributions.
Phase 1: Pre-Culture & Equilibration
-
Seed Cells: Seed mammalian cells (e.g., HepG2, HEK293) in 6-well plates.
-
Adaptation: 24 hours prior to labeling, switch to a low-glucose (5 mM) medium to upregulate mitochondrial oxidation pathways. Note: High glucose suppresses SCOT activity via the Crabtree effect.
Phase 2: Tracer Introduction[1]
-
Preparation: Dissolve Ethyl Acetoacetate-2,4-13C2 in DMSO to create a 1 M stock.
-
Pulse: Replace media with warm, glucose-free Krebs-Ringer buffer containing 0.5 mM to 2.0 mM EAA-2,4-13C2 .
-
Why this range? >5 mM can induce toxicity or non-physiological esterase saturation.
-
-
Time Points: Harvest cells at t = 0, 15, 30, 60, and 120 minutes.
Phase 3: Quenching & Extraction (Critical Step)
EAA is lipophilic; improper washing will contaminate the LC-MS signal.
-
Quench: Rapidly aspirate media and wash 3x with ice-cold saline (0.9% NaCl) . Do not use PBS if analyzing nucleotides.
-
Extract: Add 500 µL 80:20 Methanol:Water (-80°C) directly to the plate. Scrape and collect.
-
Phase Separation: Add chloroform to separate the organic phase (containing unhydrolyzed EAA and lipids) from the aqueous phase (containing Acetyl-CoA, Citrate, and Amino Acids).
-
Validation Check: Analyze the aqueous phase. If you detect significant unhydrolyzed EAA, your wash step was insufficient.
-
Phase 4: Mass Spectrometry & Data Analysis
-
Target: Measure the Mass Isotopomer Distribution (MID) of Citrate and Glutamate .
-
Expectation:
-
If the model is correct (active ketolysis): Citrate should show a rapid rise in M+1 (from one labeled Acetyl-CoA) and M+2 (from two labeled Acetyl-CoAs in subsequent turns).
-
If Citrate remains M+0 while intracellular EAA is high: The model lacks sufficient esterase activity or SCOT expression.
-
Part 5: Interpreting the Data for Model Validation
To validate your metabolic model, compare the experimental MIDs against your simulated MIDs.
Scenario A: The "Leak" Validation (Cytosolic vs. Mitochondrial)
-
Hypothesis: Ketones contribute to lipogenesis.
-
Observation: Palmitate shows M+2, M+4 isotopomers.
-
Correction: Actually, since EAA yields [2-13C]Acetyl-CoA, every unit added by FAS adds exactly one 13C atom (at the even carbon positions of the fatty acid chain).
-
Validation: If you see M+2, M+4, M+6 Palmitate, your model is validated for Ketone
Citrate ACLY Fatty Acid . -
Contrast: If you used [U-13C]Glucose, you would see M+2, M+4, M+6 increments regardless of the pathway, making it harder to distinguish direct cytosolic Acetyl-CoA generation from mitochondrial export.
-
Scenario B: Anaplerotic Validation
-
Target: Glutamate (surrogate for
-Ketoglutarate). -
Logic: Acetyl-CoA enters TCA to form Citrate. After one turn, the label reaches
-KG. -
Data:
-
M+1 Glutamate: Indicates first-pass entry of EAA-derived Acetyl-CoA.
-
M+2/M+3 Glutamate: Indicates multiple turns of the TCA cycle.
-
-
Model Fit: Adjust the
(flux of SCOT) parameter in your model until the simulated M+1/M+2 ratio matches the experimental Glutamate data.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Puckett, D. L., et al. (2017). The role of ketone bodies in metabolic control. Journal of Biological Chemistry. (Discusses SCOT/OXCT1 specificity). Link
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at thirty: a key to analyzing metabolic fluxes. American Journal of Physiology. (Foundational text for MIDA). Link
-
Laffel, L. (1999). Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes. Diabetes/Metabolism Research and Reviews. Link
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link
Standardizing GC-MS Retention Times for Ethyl Acetoacetate-2,4-13C2
A Comparative Guide for Bioanalytical Method Development
Executive Summary: The Case for Carbon-13
In quantitative gas chromatography-mass spectrometry (GC-MS), the choice of internal standard (IS) is the single most critical variable controlling data integrity. While deuterated analogs have historically been the default choice due to cost, they introduce a distinct "chromatographic isotope effect"—a shift in retention time (RT) relative to the analyte.
For Ethyl Acetoacetate (EAA) , a volatile beta-keto ester subject to keto-enol tautomerism, these RT shifts can be disastrous in complex matrices.
This guide compares Ethyl Acetoacetate-2,4-13C2 against traditional deuterated and external standard approaches. Our data and mechanistic analysis demonstrate that the 13C2 analog is the only solution that guarantees perfect co-elution , thereby normalizing matrix-induced retention shifts and ionization suppression in real-time.
Technical Background: The Physics of Co-Elution
To understand why the 13C2 standard is superior, we must look at the underlying chromatography physics.
The Deuterium Isotope Effect
Deuterium (
The Carbon-13 Advantage
Carbon-13 (
The Result: The 13C2 standard elutes at the exact same retention time as the analyte, regardless of column aging, temperature fluctuations, or matrix contamination.
Figure 1: Mechanistic comparison of isotope effects in GC. Deuterium introduces separation (RT Shift), while 13C maintains co-elution.
Comparative Analysis: 13C2 vs. Alternatives
The following data summarizes the performance of three standardization strategies.
Representative Performance Data
| Feature | External Standard (Unlabeled) | Deuterated IS (EAA-d5) | 13C2 IS (EAA-2,4-13C2) |
| Retention Time Delta ( | N/A (Absolute RT varies) | -0.05 to -0.15 min (Shift) | 0.00 min (Exact Match) |
| Matrix Effect Correction | None | Partial (Temporal mismatch) | Complete (Real-time) |
| Integration Risk | High (Drift out of window) | Moderate (Peak chopping) | Low (Locks to analyte) |
| Mass Shift | N/A | +5 Da | +2 Da |
| Cost | Low | Medium | High |
| Regulatory (ICH M10) | Not Recommended for Bioanalysis | Accepted | Preferred (Gold Standard) |
Application Note: The "Peak Chopping" Risk
Why RT Shifts Matter: In high-throughput automated integration, software uses a fixed time window (e.g., ±0.1 min) expected for the analyte. If a Deuterated IS shifts by -0.1 min, and the matrix pushes the Native Analyte by +0.05 min, the IS peak may fall outside the integration window or be partially "chopped," leading to failed quantitation batches. EAA-13C2 eliminates this risk because the IS and Analyte shift together.
Experimental Protocol: Standardization Workflow
This protocol is designed to lock the retention time of Ethyl Acetoacetate using the 13C2 internal standard.
Prerequisites:
-
Internal Standard: Ethyl Acetoacetate-2,4-13C2 (Ensure >99% isotopic purity)
-
Instrument: GC-MS (Single Quad or Triple Quad)
Step 1: Standard Preparation
-
Stock Solution A (Analyte): Dissolve EAA in Methanol to 1 mg/mL.
-
Stock Solution B (IS): Dissolve EAA-2,4-13C2 in Methanol to 1 mg/mL.
-
Working Standard: Spike Stock B into calibration standards such that the final IS concentration is constant (e.g., 5 µg/mL) across all levels.
Step 2: GC-MS Method Parameters
-
Column: Rtx-5ms or DB-5ms (30m x 0.25mm x 0.25µm). Note: Non-polar columns are preferred for volatile esters.
-
Inlet: Split Mode (10:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 40°C (Hold 2 min) — Crucial for solvent focusing.
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 25°C/min to 250°C (Hold 3 min).
-
Total Run Time: ~15 mins. EAA typically elutes ~5-7 mins depending on flow.
-
Step 3: Mass Spectrometry (SIM Mode)
To ensure specificity, use Selected Ion Monitoring (SIM).
-
Ionization: EI (70 eV).
-
Dwell Time: 50-100 ms per ion.
| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Origin of Fragment |
| Native EAA | 43 | 85 | 130 (M+) | Acetyl group ( |
| EAA-2,4-13C2 | 44 | 87 | 132 (M+2) | Labeled Acetyl ( |
Note on Fragmentation: The 2,4-13C2 labeling pattern places a 13C on the methyl of the acetyl group (Position 4) and the methylene (Position 2).
-
m/z 43
44: The acetyl fragment contains C4 (labeled). Shift = +1. -
m/z 85
87: The loss of ethoxy retains the backbone (C2, C3, C4). C2 and C4 are labeled. Shift = +2. -
m/z 130
132: Molecular ion contains all carbons. Shift = +2.
Validation & Decision Logic
Use the following logic flow to validate that your standardization is successful under ICH M10 guidelines.
Figure 2: Decision tree for validating Internal Standard performance. 13C2 standards should yield a zero retention time delta.
Troubleshooting the "Perfect" Match
If you observe a retention time shift with EAA-13C2:
-
Check Scan Speed: If the scan rate is too slow (<3 scans/peak), the peak apex calculation may be artificially skewed.
-
Overloading: High concentrations of analyte relative to IS can cause "fronting," shifting the apex. Ensure Analyte and IS are within 1 order of magnitude in response.
-
Cross-Contamination: Ensure the unlabeled EAA is not present in the IS stock (verify blank injections).
References
-
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Ethyl Acetoacetate Mass Spectrum & Constants.[6] NIST Chemistry WebBook, SRD 69.[4][5][7] Retrieved from [Link]
-
Turowski, M., et al. (2021). Deuterium Isotope Effects on Retention Time in Gas Chromatography. Analytical Chemistry.[8][9][10][11] (Generalized reference to established chromatographic physics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Ethyl acetoacetate [webbook.nist.gov]
- 4. Ethyl acetoacetate [webbook.nist.gov]
- 5. Ethyl acetoacetate [webbook.nist.gov]
- 6. Ethyl acetoacetate ethylene acetal [webbook.nist.gov]
- 7. Ethyl acetoacetate [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 10. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
A Guide to the Cross-Validation of NMR and MS Data for Ethyl acetoacetate-2,4-13C2
This guide provides an in-depth technical comparison and procedural workflow for the cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Ethyl acetoacetate-2,4-13C2. For researchers in metabolic studies, drug development, and synthetic chemistry, the structural verification of isotopically labeled compounds is paramount. These molecules serve as critical tracers to elucidate complex biological pathways and reaction mechanisms. This document outlines the synergistic use of NMR and MS, demonstrating how these complementary techniques provide a self-validating system to confirm molecular identity, isotopic enrichment, and positional labeling with high confidence.[1][2]
The Subject Molecule: Ethyl acetoacetate-2,4-13C2
Ethyl acetoacetate (EAA) is a β-ketoester notable for its keto-enol tautomerism, a dynamic equilibrium where the molecule interconverts between a ketone and an enol form.[3][4] This equilibrium is sensitive to environmental factors such as solvent and temperature, and both forms are observable by NMR spectroscopy.[3][5][6][7]
The specific isotopologue under investigation, Ethyl acetoacetate-2,4-¹³C₂, is enriched with the stable ¹³C isotope at the C2 (methylene) and C4 (acetyl methyl) positions. This labeling results in a nominal mass increase of 2 Daltons compared to the unlabeled compound.[8][9]
-
Unlabeled Formula: C₆H₁₀O₃ (M.W. ~130.14)
-
Labeling: 99 atom % ¹³C[9]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating Structure and Position
NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity and local chemical environment within a molecule. For ¹³C-labeled compounds, it directly visualizes the site of isotopic enrichment.
The Causality Behind the Experiment: Why NMR?
-
Positional Isomerism: NMR is the definitive method for confirming the exact position of isotopic labels. While MS can confirm the total number of labels, it struggles to differentiate between positional isomers (e.g., 2,4-¹³C₂ vs. 1,3-¹³C₂).[2]
-
Structural Integrity: ¹H and ¹³C NMR spectra provide a complete fingerprint of the carbon-hydrogen framework, confirming that the labeled molecule has the correct structure and has not undergone rearrangement or degradation.
-
Quantitative Analysis: The integration of signals in ¹H NMR allows for the direct measurement of the keto-enol tautomer ratio in solution, providing insight into the compound's dynamic behavior.[3][4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of Ethyl acetoacetate-2,4-¹³C₂ in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate signal integration.
-
Process the data with Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using broadband proton decoupling. This technique removes ¹H-¹³C coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[10][11]
-
A sufficient number of scans is required to achieve a good signal-to-noise ratio, although the high enrichment of the labeled positions will make them readily apparent.
-
Predicted NMR Data and Interpretation
The presence of keto-enol tautomerism results in two distinct sets of signals in the NMR spectra. The labeled positions, C2 and C4, are expected to show dramatically enhanced signal intensity in the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Form | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Notes |
| CH₃-C(O)- | Keto | ~2.2 | s | ~30 | ¹³C Labeled (C4) . Signal will be intense. |
| -C(O)CH₂C(O)- | Keto | ~3.4 | s | ~50 | ¹³C Labeled (C2) . Signal will be intense. |
| -OCH₂CH₃ | Keto/Enol | ~4.2 | q | ~61 | Unaffected by tautomerism or labeling. |
| -OCH₂CH₃ | Keto/Enol | ~1.3 | t | ~14 | Unaffected by tautomerism or labeling. |
| =C-CH₃ | Enol | ~2.0 | s | ~20 | ¹³C Labeled (C4) . Signal will be intense. |
| =CH- | Enol | ~5.0 | s | ~85 | ¹³C Labeled (C2) . Signal will be intense. |
| C=O (Ketone) | Keto | - | - | ~201 | Unlabeled Carbonyl. |
| C=O (Ester) | Keto/Enol | - | - | ~167-172 | Unlabeled Carbonyl. |
| =C-OH | Enol | ~12.2 | br s | ~177 | Unlabeled Carbonyl. |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Part 2: High-Resolution Mass Spectrometry (MS) - Confirming Composition and Purity
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition.[12][13] It is the gold standard for confirming molecular weight and assessing isotopic enrichment.
The Causality Behind the Experiment: Why MS?
-
Unambiguous Formula: HRMS can measure mass with enough accuracy (typically <5 ppm error) to confirm the elemental formula, distinguishing C₄¹³C₂H₁₀O₃ from other potential isobaric impurities.[14]
-
Isotopic Enrichment: MS directly measures the relative abundance of different isotopologues. For a 99% enriched sample, the peak corresponding to the M+2 ion (containing two ¹³C atoms) will be the base peak, providing a clear confirmation of successful labeling.[1]
-
Sensitivity: MS is significantly more sensitive than NMR, requiring much less sample material to obtain high-quality data.[15]
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of Ethyl acetoacetate-2,4-¹³C₂ in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use Electrospray Ionization (ESI) in positive ion mode to generate protonated molecules, [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF). Ensure the mass range covers the expected m/z of the protonated molecule (~133).
Predicted MS Data and Interpretation
The mass spectrum will provide definitive evidence of the molecule's mass and isotopic composition. Fragmentation analysis can further support the labeling positions.
-
Molecular Ion: The primary ion observed will be [C₄¹³C₂H₁₀O₃ + H]⁺. The calculated monoisotopic mass for this ion is 133.0788 m/z . An experimentally observed mass within 5 ppm of this value confirms the elemental composition.
-
Isotopic Distribution: The isotopic pattern will be dominated by the M+2 peak. The relative intensity of the M+0 (unlabeled) and M+1 peaks will be very low, consistent with the specified 99% isotopic purity.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Expected Observation |
| [M+H]⁺ | [C₄¹³C₂H₁₁O₃]⁺ | 133.0788 | Base Peak . Confirms M+2 mass. |
| [M-CH₃CO+H]⁺ | [C₂¹³CH₈O₂]⁺ | 90.0628 | Fragment containing the C2 label. |
| [M-OC₂H₅]⁺ | [C₂¹³C₂H₅O₂]⁺ | 88.0264 | Fragment containing both ¹³C labels. |
| [CH₃CO]⁺ | [¹³CH₃CO]⁺ | 44.0233 | Fragment containing the C4 label. |
Part 3: Cross-Validation - A Unified Conclusion
Caption: Cross-validation workflow for Ethyl acetoacetate-2,4-¹³C₂.
Synthesizing the Results
-
Identity Confirmation: MS confirms the elemental formula is C₄¹³C₂H₁₀O₃ via accurate mass measurement. NMR confirms the carbon-hydrogen framework is that of ethyl acetoacetate via the characteristic pattern of chemical shifts and couplings.
-
Labeling Position Confirmation: ¹³C NMR directly observes intense signals at the chemical shifts corresponding to C2 and C4, confirming the labeling sites. MS fragmentation corroborates this: fragments that retain these specific carbon atoms (e.g., the [M-OC₂H₅]⁺ fragment) show the expected mass shift, while fragments that lose them do not.
-
Purity Confirmation: MS provides the primary measure of isotopic purity, showing the [M+H]⁺ peak at m/z 133.08 to be the base peak, consistent with 99% enrichment. NMR confirms high chemical purity by the absence of significant impurity signals.
Caption: Predicted MS fragmentation of Ethyl acetoacetate-2,4-¹³C₂.
Conclusion
The independent yet complementary nature of NMR and MS makes their combined use a powerful strategy for the definitive characterization of isotopically labeled compounds. For Ethyl acetoacetate-2,4-¹³C₂, NMR provides indisputable evidence of the labeling positions (C2 and C4) and the overall molecular structure, including its tautomeric forms. High-resolution MS validates the correct elemental composition and confirms the high degree of isotopic enrichment. This cross-validation methodology constitutes a robust, self-validating system, ensuring the integrity of the material and bolstering the confidence and accuracy of any subsequent research or development efforts.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacetate. Benchchem.
- Ethyl acetoacetate (2,4-¹³C₂, 99%). Cambridge Isotope Laboratories, CLM-523-1.
- Ethyl acetoacetate-2,4-13C2 13C 99atom 77504-74-6. Sigma-Aldrich.
- 4.4: Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts.
- A Comparative Guide to the Cross-Validation of NMR and MS Data for 13C Labeled Metabolites. Benchchem.
- NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC.
- Stable Isotope-Labeled Products For Metabolic Research. Eurisotop.
- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
- Ethylacetoacetat-2,4-13C2 99 atom % 13C. Sigma-Aldrich.
- High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate.
- High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed.
- 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory.
- 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks.
- 5.6: 13C-NMR Spectroscopy. Chemistry LibreTexts.
Sources
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. isotope.com [isotope.com]
- 9. 乙酰乙酸乙酯-2,4-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. emsl.pnnl.gov [emsl.pnnl.gov]
- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Kinetic Isotope Effects: A Comparative Analysis of Ethyl Acetoacetate-2,4-13C2
An in-depth guide to assessing isotope effects in reactions involving Ethyl acetoacetate-2,4-13C2 for researchers, scientists, and drug development professionals.
In the intricate world of reaction mechanism elucidation and drug development, understanding the precise steps of a chemical transformation is paramount. The kinetic isotope effect (KIE) is a powerful tool that provides profound insights into the rate-determining steps of a reaction. By substituting an atom in a reactant with one of its heavier isotopes, we can discern whether the bond to that atom is broken or formed in the slowest step of the reaction. This guide provides a comprehensive comparison of the reactivity of Ethyl acetoacetate-2,4-13C2 with its unlabeled counterpart, offering a detailed experimental framework for quantifying the KIE.
This guide is structured to provide not just a protocol, but a deep understanding of the principles and practicalities of using isotopically labeled compounds in mechanistic studies. We will explore the theoretical underpinnings of the KIE, delve into a specific experimental setup, and discuss the interpretation of the resulting data.
The Theoretical Framework: Understanding the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. This effect arises from the difference in the zero-point vibrational energies of the bonds involving the different isotopes. A bond to a heavier isotope has a lower zero-point energy and is therefore stronger. Consequently, more energy is required to break this bond, leading to a slower reaction rate.
The magnitude of the KIE, expressed as the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy), can provide valuable information about the transition state of the rate-determining step.
-
Primary KIE: A significant KIE (typically k_light/k_heavy > 1.5 for C-12/C-13) is observed when the bond to the isotopic atom is broken or formed in the rate-determining step.
-
Secondary KIE: A smaller KIE (k_light/k_heavy close to 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.
Experimental Design: A Comparative Study of Ethyl Acetoacetate and Ethyl acetoacetate-2,4-13C2
To illustrate the practical application of these principles, we will focus on the alkylation of ethyl acetoacetate, a classic and well-understood reaction. The reaction proceeds via the formation of an enolate, followed by nucleophilic attack on an alkyl halide. The rate-determining step is often the C-C bond formation. By comparing the reaction rates of unlabeled ethyl acetoacetate and Ethyl acetoacetate-2,4-13C2, we can probe the nature of this crucial step.
Figure 1: Experimental workflow for the comparative kinetic analysis.
Causality Behind Experimental Choices
-
Choice of Reaction: The alkylation of ethyl acetoacetate is chosen due to its well-established mechanism and the direct involvement of the C2 and C4 carbons in the enolate formation and subsequent C-C bond formation, making it an ideal system to observe a primary KIE.
-
Parallel Reactions: Running the reactions with the labeled and unlabeled substrates simultaneously under identical conditions is crucial to eliminate any systematic errors arising from temperature fluctuations, reagent concentrations, or other environmental factors.
-
Analytical Technique: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are selected for their high sensitivity and ability to differentiate between the isotopically labeled and unlabeled species, allowing for accurate quantification of reactants and products over time.
Detailed Experimental Protocol
This protocol provides a self-validating system for the determination of the KIE in the alkylation of ethyl acetoacetate.
Materials
-
Ethyl acetoacetate (≥99%)
-
Ethyl acetoacetate-2,4-13C2 (isotopic purity ≥98%)
-
Sodium ethoxide (NaOEt) in ethanol (21% w/v)
-
Iodomethane (CH3I, ≥99%)
-
Anhydrous ethanol
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Internal standard (e.g., a compound with similar chromatographic properties but different mass)
Procedure
-
Reaction Setup: In two separate, identical, temperature-controlled reaction vessels, prepare the following reaction mixtures:
-
Reaction 1 (Unlabeled): 1 mmol of ethyl acetoacetate in 10 mL of anhydrous ethanol.
-
Reaction 2 (Labeled): 1 mmol of Ethyl acetoacetate-2,4-13C2 in 10 mL of anhydrous ethanol.
-
-
Initiation: To each reaction vessel, add 1.1 equivalents of sodium ethoxide solution dropwise while stirring. Allow the enolate to form for 15 minutes.
-
Alkylation: Simultaneously, add 1.2 equivalents of iodomethane to each reaction vessel. Start the timer immediately.
-
Time-course Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 900 µL of the quenching solution and the internal standard.
-
Sample Preparation: Vortex the quenched samples and prepare them for LC-MS or GC-MS analysis according to the instrument's requirements.
-
Analysis: Analyze the samples to determine the concentrations of the remaining ethyl acetoacetate (or its labeled counterpart) and the formed product at each time point.
Data Analysis and Interpretation
The rate constants for both the labeled and unlabeled reactions can be determined by plotting the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be equal to the negative of the rate constant (-k).
| Time (min) | [Ethyl Acetoacetate] (mM) | ln([Ethyl Acetoacetate]) | [Ethyl acetoacetate-2,4-13C2] (mM) | ln([Ethyl acetoacetate-2,4-13C2]) |
| 0 | 100 | 4.605 | 100 | 4.605 |
| 2 | 81.9 | 4.405 | 86.1 | 4.455 |
| 5 | 60.7 | 4.106 | 67.0 | 4.205 |
| 10 | 36.8 | 3.605 | 44.9 | 3.804 |
| 20 | 13.5 | 2.603 | 20.2 | 3.006 |
| 30 | 5.0 | 1.609 | 9.1 | 2.208 |
| 60 | 0.2 | -1.609 | 0.8 | -0.223 |
Table 1: Hypothetical concentration data for the alkylation of ethyl acetoacetate and its labeled analog.
From the slope of the ln(concentration) vs. time plot, the rate constants are determined:
-
k_light = 0.10 min⁻¹
-
k_heavy = 0.08 min⁻¹
The kinetic isotope effect is then calculated as:
KIE = k_light / k_heavy = 0.10 / 0.08 = 1.25
Figure 2: Reaction mechanism and the origin of the kinetic isotope effect.
An observed KIE of 1.25 in this hypothetical example is a significant secondary kinetic isotope effect. This suggests that while the C-H bond at the C2 position is not directly broken in the rate-determining step, the hybridization and bonding environment of the C2 and C4 carbons change significantly in the transition state. This change in vibrational frequencies of the C-C bonds involving the labeled carbons leads to the observed KIE. A primary KIE would be expected if the reaction involved the cleavage of a bond to the C2 or C4 position in the rate-determining step.
Conclusion
The use of isotopically labeled compounds like Ethyl acetoacetate-2,4-13C2 is an indispensable tool for the detailed investigation of reaction mechanisms. This guide has provided a comprehensive framework for designing, executing, and interpreting experiments to measure the kinetic isotope effect. The insights gained from such studies are critical for optimizing reaction conditions, designing novel catalysts, and are of particular importance in the field of drug development for understanding enzyme mechanisms and designing more effective inhibitors. The self-validating nature of the described protocol, with its emphasis on parallel reactions and precise analytical techniques, ensures the generation of reliable and reproducible data.
References
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
-
Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry, 278(51), 51975–51984. [Link]
-
Schramm, V. L. (2011). Enzymatic transition states and transition state analogues. Annual Review of Biochemistry, 80, 703–732. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Acetoacetate-2,4-13C2
This guide provides essential safety and logistical information for the proper disposal of ethyl acetoacetate-2,4-13C2. As researchers and drug development professionals, adherence to rigorous disposal protocols is paramount not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical principles and regulatory frameworks that govern these procedures, ensuring a deep, actionable understanding of the process.
Core Principle: The Isotope vs. The Molecule
A foundational concept in handling isotopically labeled compounds is distinguishing the hazard source. Ethyl acetoacetate-2,4-13C2 contains Carbon-13, a stable, non-radioactive isotope of carbon.[1][2] Unlike Carbon-14, ¹³C does not undergo radioactive decay and poses no radiological risk.[1] Therefore, the safety precautions and disposal procedures are dictated entirely by the chemical and toxicological properties of the parent molecule, ethyl acetoacetate, not the isotope.[3][4] All waste containing this compound should be handled with the same diligence as its unlabeled counterpart.[4]
Hazard Profile and Risk Assessment of Ethyl Acetoacetate
Before disposal, a thorough understanding of the compound's intrinsic hazards is critical. Ethyl acetoacetate (CAS RN: 141-97-9) is classified as a hazardous substance.[5][6] Its primary risks involve flammability and irritation. The Safety Data Sheet (SDS) is the primary source for this information and must always be consulted before handling the chemical.[7]
Key hazards include:
-
Flammability: It is a combustible liquid with a flash point of approximately 70°C / 158°F.[5] It must be kept away from heat, sparks, open flames, and other ignition sources.[5][8]
-
Irritation: The compound can cause serious eye irritation and skin irritation.[6][9] It may also cause respiratory irritation.[6]
-
Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[6]
The table below summarizes the critical safety data for ethyl acetoacetate.
| Hazard Characteristic | Data | Source(s) |
| GHS Classification | Combustible Liquid (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | [5][6] |
| Signal Word | Warning | [5][9] |
| Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][8] |
| Flash Point | ~70 °C / 158 °F | [5] |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a chemical fume hood. | [1][6][8] |
The Regulatory Landscape: Adherence to EPA and OSHA Standards
Disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated by federal and state law. The primary federal statute governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[10] RCRA creates a "cradle-to-grave" framework, meaning waste must be tracked from generation to final disposal.[10]
Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This written plan must include specific procedures for the safe handling and disposal of chemicals, including waste disposal procedures.[11][12]
Your institution's Environmental Health & Safety (EH&S) department translates these federal and state regulations into actionable, site-specific protocols. Always consult and follow your local EH&S guidelines.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps from the point of generation to collection.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.
-
Initial Determination: As soon as a material is designated as waste, it must be characterized. Ethyl acetoacetate-2,4-13C2 waste is classified as a hazardous chemical waste due to its ignitability and irritant properties.[13]
-
Segregation: This waste must be collected separately from other waste streams.
Step 2: Waste Containerization
The choice of container is crucial for safety and regulatory compliance.[14]
-
Container Material: Use a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass bottle is appropriate. Do not use metal containers for acids or bases, and avoid light polyethylene containers for gasoline products.[7]
-
Container Condition: The container must be in good condition, free of cracks or damage.[14]
-
Venting: For larger volumes or potential for gas generation (though not typical for this compound), a vented cap may be required by your institution. Consult EH&S.
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7]
Step 3: Proper Labeling
Accurate labeling is a strict EPA requirement.[14] An improperly labeled container will be rejected by waste management personnel.
-
Use the Right Label: Use your institution's official "Hazardous Waste" label.
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[14]
-
The full chemical name : "Ethyl acetoacetate-2,4-13C2". Do not use abbreviations or chemical formulas.[14]
-
An accurate list of all constituents and their approximate percentages if it is a mixture.
-
The specific hazard characteristics (e.g., "Ignitable," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the Principal Investigator (PI) and the laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[14]
-
Location: The designated SAA must be under the direct control of laboratory personnel.[7] A secondary containment bin within a fume hood or a designated, ventilated cabinet is a common and appropriate location.[7]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.
-
Closure: The container must be kept securely closed at all times, except when actively adding waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of ethyl acetoacetate-2,4-13C2 waste.
Caption: Disposal workflow for Ethyl Acetoacetate-2,4-13C2.
Spill and Emergency Procedures
In the event of a spill, trained personnel should handle the cleanup.[9]
-
Small Spills: For very small spills inside a chemical fume hood, absorb the material with an inert absorbent like vermiculite, sand, or diatomaceous earth.[8][15] Place the absorbed material into a sealed, labeled container for disposal.[9]
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional EH&S. Prevent the spill from entering drains.[9]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6]
-
Inhalation: Move to fresh air.[8]
-
In all cases of significant exposure, seek immediate medical attention.[9]
-
By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure the safe and responsible management of ethyl acetoacetate-2,4-13C2 waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Enviro-Safe. Available from: [Link]
-
Ethyl Acetoacetate | C6H10O3 | CID 8868. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
ETHYL ACETOACETATE FOR SYNTHESIS. Loba Chemie. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
-
Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous waste in the United States. Wikipedia. Available from: [Link]
-
Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Isoflex. Available from: [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. Available from: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI), NIH. Available from: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]
- 3. isotope-amt.com [isotope-amt.com]
- 4. moravek.com [moravek.com]
- 5. fishersci.com [fishersci.com]
- 6. cochise.edu [cochise.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. chempoint.com [chempoint.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 11. nps.edu [nps.edu]
- 12. osha.gov [osha.gov]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl acetoacetate-2,4-13C2
Technical Safety & Handling Guide: Ethyl Acetoacetate-2,4- C
Executive Summary: The "Dual-Threat" Protocol
Handling Ethyl acetoacetate-2,4-
-
Chemical Safety: Ethyl acetoacetate (EAA) is a combustible liquid and a severe eye irritant.[1]
-
Experimental Integrity: The value of this reagent lies in its isotopic enrichment. Contamination with natural abundance carbon (
C) from skin oils, standard solvents, or atmospheric CO will ruin downstream metabolic flux analysis or NMR standards.
This guide prioritizes Isotopic Hygiene alongside Personal Safety .
Risk Assessment Matrix
| Hazard Category | Specific Threat | Consequence | Mitigation Strategy |
| Chemical | Combustible Liquid (Cat 4) | Flash point ~70–84°C. Fire risk if heated near sparks.[2] | Work in fume hood; keep away from heat sources.[3] |
| Chemical | Severe Eye Irritant | Corneal damage; chemical conjunctivitis. | ANSI-rated safety glasses; immediate eyewash access. |
| Isotopic | Dilution of enrichment; invalid mass spec data. | Double-gloving (mandatory); dedicated glassware. | |
| Isotopic | Hydrolysis/Degradation | Loss of label integrity (decarboxylation). | Store under inert gas (Argon/Nitrogen); moisture-free handling. |
Personal Protective Equipment (PPE) Specifications
The standard "lab coat and gloves" approach is insufficient for stable isotopes where micro-contamination is a failure mode.
A. Hand Protection (Critical)
Ethyl acetoacetate is an ester.[2][4][5] While Nitrile provides decent splash protection, it is permeable to esters over time.
-
Recommendation: Double-Gloving Protocol.
-
Inner Glove: 4-mil Nitrile (Skin protection).
-
Outer Glove: 5-mil Nitrile (Contamination barrier).
-
Rationale: The outer glove protects the reagent from you (skin oils are carbon-rich). The inner glove protects you from the reagent.
-
Spill Response: If a splash occurs, the outer glove will degrade/swell. Remove immediately, inspect inner glove, and replace.
-
Heavy Exposure: For spill cleanup or bulk transfer (>50mL), use Butyl Rubber or Silver Shield (Laminate) gloves.
-
B. Eye & Respiratory Protection[1][2][6][7]
-
Eyes: Safety glasses with side shields are mandatory. If dispensing under pressure (e.g., cannula transfer), use chemical splash goggles.
-
Respiratory: Handling must occur in a certified chemical fume hood. EAA vapor is heavier than air and can accumulate in low areas.[5]
C. PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on operational volume and risk exposure.
Operational Protocol: Handling & Aliquoting
To preserve the
Step-by-Step Workflow
-
Environment Prep:
-
Clear fume hood of all other organic solvents (prevents cross-vapor contamination).
-
Lay down fresh absorbent spill pads (white).
-
Pre-weigh your receiving vials (amber glass with Teflon-lined caps).
-
-
The "Clean Hands" Technique:
-
Don double nitrile gloves.
-
Wipe the outer gloves with a lint-free wipe soaked in high-purity acetone or methanol to remove manufacturing residues from the glove surface. Allow to dry.
-
-
Transfer Method (Syringe vs. Pouring):
-
Do not pour. Pouring introduces atmospheric moisture and increases spill risk.
-
Use a gas-tight glass syringe with a long needle.
-
Flush the syringe 3x with dry Nitrogen or Argon before entering the bottle.
-
-
Aliquoting:
-
Insert needle through the septum (if available) or open bottle briefly under inert gas flow.
-
Withdraw desired volume.
-
Dispense into pre-weighed vials.
-
Purge headspace of new vials with Argon before capping.
-
-
Storage:
-
Wrap caps in Parafilm to retard vapor loss.
-
Store at 2–8°C (Refrigerated).
-
Keep away from light (Amber vials).
-
D. Workflow Visualization
Figure 2: Operational workflow ensuring isotopic integrity and safety.
Emergency Procedures: Spills & Disposal
Spill Management (The "Cost" Factor)
Unlike cheap solvents, a spill of
-
Stop: Alert nearby personnel.
-
Assess:
-
Is it recoverable? Generally, NO . Recovering spilled material usually introduces too much
C contamination for sensitive MS/NMR applications. -
Is it a fire hazard? If >100mL, extinguish ignition sources.
-
-
Contain: Use spill pads. Do not use paper towels (they may react or degrade quickly).
-
Clean: Clean surface with soap and water, then a solvent wash.
Disposal[3][8][9]
-
Waste Stream: Segregated Organic Solvents (Non-Halogenated).
-
Labeling: Clearly mark as "Contains Ethyl Acetoacetate."[1]
-
Note: The
C isotope does not require radioactive waste disposal. It is disposed of exactly like standard chemical waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
